molecular formula C3H6N4 B7902156 4-Methyl-1H-1,2,3-triazol-5-amine

4-Methyl-1H-1,2,3-triazol-5-amine

Cat. No.: B7902156
M. Wt: 98.11 g/mol
InChI Key: QAHJJQGHAWTUQU-UHFFFAOYSA-N
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Description

4-Methyl-1H-1,2,3-triazol-5-amine (CAS 60419-73-0) is a versatile aminotriazole derivative serving as a valuable synthetic intermediate and building block in organic chemistry and drug discovery. This compound features a molecular formula of C3H6N4 and a molecular weight of 98.11 g/mol . It is a key precursor in the synthesis of 1,2,3-triazole-fused heterocycles, such as 1,2,3-triazolo[1,5-a]pyrazines and 1,2,3-triazolo[4,5-b]pyrazines . These fused heterocyclic scaffolds are of significant interest in medicinal chemistry and have demonstrated potent biological activities. Notably, structures containing these cores are investigated as potent c-Met protein kinase inhibitors, as GABA A allosteric modulators, and as β-secretase 1 (BACE-1) inhibitors . The compound is typically supplied for research applications and is not intended for human or veterinary use. Researchers can leverage this building block to develop novel molecules for various applications, including pharmaceutical development and materials science.

Properties

IUPAC Name

5-methyl-2H-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-2-3(4)6-7-5-2/h1H3,(H3,4,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHJJQGHAWTUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 4-Methyl-1H-1,2,3-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-1H-1,2,3-triazol-5-amine is a highly versatile, nitrogen-rich heterocyclic building block. In modern drug discovery, 5-amino-1,2,3-triazoles are frequently deployed as amide bioisosteres, kinase hinge-binding motifs, and rigid scaffolds for peptidomimetics[1]. This technical whitepaper provides a rigorous analysis of its physicochemical properties, structural tautomerism, and the intricate synthetic methodologies required to isolate it—specifically addressing the thermodynamic challenges associated with the Dimroth rearrangement[2].

Structural Dynamics and Physicochemical Profiling

The structural integrity of 4-Methyl-1H-1,2,3-triazol-5-amine (Molecular Formula: C3H6N4) is governed by annular tautomerism. In solution, the molecule exists in a dynamic equilibrium between the 1H, 2H, and 3H tautomeric forms. The electron-withdrawing nature of the three contiguous nitrogen atoms in the triazole ring significantly modulates the basicity of the C5-amino group, rendering it substantially less basic than typical aliphatic amines[3].

Table 1: Key Physicochemical Properties
ParameterValueCausality & Experimental Significance
Monoisotopic Mass 98.05925 DaCritical for HRMS validation during synthetic workflows and reaction monitoring[4].
Topological Polar Surface Area (TPSA) ~68.0 ŲHigh polarity restricts passive blood-brain barrier (BBB) permeation, dictating formulation strategies.
pKa (Amino Group) 3.20 – 3.52The electron-withdrawing triazole core suppresses nitrogen lone-pair availability, lowering basicity[3].
LogP (Predicted) -0.5 to 0.1Highly hydrophilic; necessitates polar aprotic solvent systems (e.g., DMSO, DMF) for synthesis and extraction.

Mechanistic Pathways: The Dimroth Rearrangement

A critical factor when synthesizing or functionalizing 5-amino-1,2,3-triazoles is the Dimroth rearrangement[2]. Discovered in 1909, this isomerization involves the translocation of endocyclic and exocyclic nitrogen atoms.

Causality: When subjected to heat or basic conditions, the 1,2,3-triazole ring can open to form a diazoamidine intermediate. Subsequent C-C bond rotation and ring closure yield a thermodynamically more stable isomer[1]. For derivatives of 4-Methyl-1H-1,2,3-triazol-5-amine, controlling the temperature and solvent pH is paramount to prevent unwanted scrambling of substituents if the ring is N-alkylated during downstream medicinal chemistry functionalization.

dimroth_rearrangement A Kinetic Product (5-Amino-1,2,3-triazole) B Diazoamidine Intermediate (Ring-Opened) A->B Heat / Base Ring Opening B->A Ring Closure C Thermodynamic Product (Alkylamino Isomer) B->C Bond Rotation & Ring Closure C->B Ring Opening

Figure 1: Mechanism of the Dimroth rearrangement in 5-amino-1,2,3-triazoles.

Self-Validating Experimental Protocol: Synthesis via Azide-Nitrile Cycloaddition

Traditional copper-catalyzed azide-alkyne cycloadditions (CuAAC) fail to produce 5-amino-1,2,3-triazoles directly. Instead, a tandem cycloaddition between non-activated nitriles and azides is required. The following protocol establishes a self-validating system for the synthesis of 4-Methyl-1H-1,2,3-triazol-5-amine.

Phase 1: Carbanion Generation
  • Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10 mmol of propanonitrile in 15 mL of anhydrous DMSO.

  • Activation: Cool the flask to 0 °C. Dropwise, add 1.2 equivalents of Potassium tert-butoxide (t-BuOK). Causality: The strong base deprotonates the α-carbon of propanonitrile. DMSO is chosen as an aprotic polar solvent to stabilize the resulting highly reactive carbanion without quenching it via proton donation.

Phase 2: Cycloaddition & Validation
  • Reaction: Add 10 mmol of sodium azide (NaN₃) to the activated mixture. Gradually warm the reaction to 60 °C and stir for 12 hours.

  • Checkpoint 1 (LC-MS Validation): Sample 10 µL of the reaction mixture. Validation: The reaction is deemed complete when the azide IR stretch (~2100 cm⁻¹) disappears and the LC-MS trace shows a dominant peak at m/z 99.06 [M+H]⁺, corresponding to the newly formed triazole core[4].

Phase 3: Quenching and Isolation
  • Quenching: Cool the mixture to room temperature and quench with 20 mL of ice-cold distilled water.

  • Neutralization: Carefully adjust the pH to 7.0 using 1M HCl. Causality: Neutralization protonates the anionic triazolide intermediate to yield the neutral 4-Methyl-1H-1,2,3-triazol-5-amine, reducing its water solubility and facilitating organic extraction.

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Checkpoint 2 (NMR Verification): Dissolve the crude solid in DMSO-d₆. Validation: ¹H NMR must show a sharp singlet at ~2.2 ppm (C4-CH₃) and a broad singlet at ~5.5 ppm (C5-NH₂), confirming the correct regiochemistry and the absence of Dimroth rearrangement byproducts.

synthetic_workflow Step1 Step 1: α-Deprotonation Propanonitrile + t-BuOK -> Carbanion Step2 Step 2: [3+2] Cycloaddition Carbanion + Azide (60 °C) Step1->Step2 Step3 Step 3: LC-MS Validation Confirm m/z 99.06 [M+H]+ Step2->Step3 Step4 Step 4: Quenching & Isolation pH Neutralization & EtOAc Extraction Step3->Step4 Step5 Step 5: NMR Verification Confirm C4-CH3 and C5-NH2 signals Step4->Step5

Figure 2: Self-validating synthetic workflow for 4-Methyl-1H-1,2,3-triazol-5-amine.

References

  • Source: uni.
  • Source: thieme-connect.
  • Source: researchgate.
  • Source: wikipedia.
  • Source: organic-chemistry.

Sources

The Biological Frontier: Exploring the Therapeutic Potential of 4-Methyl-1H-1,2,3-triazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and capacity for forming diverse molecular interactions. Within this class, derivatives of 4-Methyl-1H-1,2,3-triazol-5-amine represent a particularly compelling subclass, leveraging the 5-amino group as a versatile synthetic handle for constructing vast libraries of novel chemical entities. This guide synthesizes current research to provide an in-depth exploration of the synthesis, biological activities, and therapeutic promise of these compounds. We delve into their significant potential as anticancer, antimicrobial, and specific enzyme inhibitors, supported by mechanistic insights and quantitative data. This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols and a forward-looking perspective on this promising area of pharmaceutical science.

Part 1: The 1,2,3-Triazole Core: A Privileged Scaffold in Drug Discovery

The 1,2,3-triazole ring is a five-membered heterocycle that has garnered immense interest in pharmaceutical research. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding and dipole-dipole interactions make it an ideal building block for bioactive molecules.[1][2] Many compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][3]

The strategic placement of an amino group at the C5 position, adjacent to a methyl group at C4, creates the 4-Methyl-1H-1,2,3-triazol-5-amine core—a structure ripe for chemical exploration. The 5-amino group is not merely a passive feature; it is a reactive handle that serves as a powerful tool for synthetic chemists. It provides a nucleophilic site for a variety of chemical transformations, including acylation, alkylation, and cyclocondensation reactions, enabling the creation of diverse libraries of derivatives.[4] This synthetic versatility is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

Part 2: Synthetic Pathways and Derivatization Strategies

The generation of novel derivatives from the 4-Methyl-1H-1,2,3-triazol-5-amine core relies on robust and versatile synthetic methodologies. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2][5] Modifications of this and other cyclization methods allow for the introduction of the requisite methyl and amino groups.

Once the core is synthesized, the 5-amino group becomes the focal point for diversification. The following workflow illustrates common derivatization pathways.

G cluster_0 Core Scaffold cluster_1 Reaction Pathways cluster_2 Derivative Classes Core 4-Methyl-1H-1,2,3-triazol-5-amine Acylation Acylation (R-COCl, Base) Core->Acylation Condensation Condensation (Aldehyde/Ketone) Core->Condensation Cyclization Cyclocondensation (Bifunctional Reagent) Core->Cyclization Amide Amide Derivatives Acylation->Amide Forms N-acyl derivatives SchiffBase Schiff Bases Condensation->SchiffBase Forms imines Fused Fused Heterocycles (e.g., Triazolopyrimidines) Cyclization->Fused Builds new rings G Triazole 1,2,3-Triazole Derivative (e.g., ZQL-4c) ROS ↑ Reactive Oxygen Species (ROS) Triazole->ROS Notch Notch Receptor Triazole->Notch Inhibits Apoptosis Cellular Apoptosis ROS->Apoptosis Induces Akt Akt Kinase Notch->Akt Activates Akt->Apoptosis Inhibits G cluster_0 Immune Suppression Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine TCell T-Cell Inactivation Kynurenine->TCell Inhibitor 1,2,3-Triazole Inhibitor Inhibitor->IDO1 Blocks

Sources

The Dynamic Architecture of 5-Amino-4-Methyl-1,2,3-Triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the tautomeric equilibrium of 5-amino-4-methyl-1,2,3-triazole , designed for researchers in medicinal chemistry and structural biology.

Executive Summary

In the realm of heterocyclic chemistry, 5-amino-4-methyl-1,2,3-triazole represents a classic "chameleon" scaffold. Its utility in fragment-based drug discovery (FBDD) and high-energy materials is dictated by a complex tautomeric equilibrium that shifts in response to environmental polarity and phase state.

For the drug developer, treating this molecule as a static structure is a liability. This guide dissects the thermodynamic landscape of its three annular tautomers (1H, 2H, and 3H), providing the theoretical grounding and experimental protocols necessary to determine the active species in your specific application.

The Tautomeric Landscape

The core of 5-amino-4-methyl-1,2,3-triazole (AMT) is defined by annular prototropic tautomerism —the migration of a proton between the three ring nitrogen atoms. While amine-imine tautomerism is theoretically possible involving the exocyclic amino group, the amino form is overwhelmingly favored due to the retention of aromaticity in the triazole ring.

The Three Principal Species

We define the three relevant tautomers based on the location of the ring proton:

  • 1H-Tautomer (5-amino-4-methyl-1H-1,2,3-triazole):

    • Characteristics: Highly polar; capable of acting as both a hydrogen bond donor (NH) and acceptor (N2, N3).[1]

    • Prevalence: Dominant in the solid state and polar solvents (DMSO, MeOH, Water). The amino group at position 5 stabilizes this form via electron donation, increasing electron density at N1.

  • 2H-Tautomer (4-amino-5-methyl-2H-1,2,3-triazole):

    • Characteristics: Lower dipole moment; pseudo-C2v symmetry (ignoring substituents).

    • Prevalence: Often the most stable form in the gas phase and non-polar solvents (CHCl3, Benzene) due to minimized charge separation.

  • 3H-Tautomer (5-amino-4-methyl-3H-1,2,3-triazole):

    • Characteristics: Sterically congested. The proton at N3 is flanked by the methyl group at C4.

    • Prevalence: Generally the least stable high-energy tautomer due to steric clash between the N3-H and the C4-Methyl group.

Visualization of Equilibrium

The following diagram illustrates the equilibrium pathways and the high-energy "open-chain" diazo intermediate relevant to the Dimroth rearrangement, a critical side-reaction pathway for this scaffold.

Tautomerism T1H 1H-Tautomer (Polar/Solid Dominant) T2H 2H-Tautomer (Gas/Non-Polar Dominant) T1H->T2H Proton Shift (Fast) T3H 3H-Tautomer (Sterically Hindered) T1H->T3H Proton Shift Diazo Diazo-Amidine (Open Chain Intermediate) T1H->Diazo Ring Opening (Dimroth Pathway) T2H->T1H T3H->T1H Diazo->T1H

Figure 1: The tautomeric equilibrium network of 5-amino-4-methyl-1,2,3-triazole.

Thermodynamic Drivers & Causality

Electronic Effects of the Amino Group

The amino group at C5 is a strong


-donor (+M effect) and a weak 

-acceptor (-I effect).
  • Stabilization of 1H: The lone pair on the exocyclic amine can delocalize into the ring. In the 1H form, this donation complements the electron-deficient nature of the N2-N3 bond.

  • Crystallographic Evidence: Structural studies of analogs like 5-amino-4-ethoxycarbonyl-1H-1,2,3-triazole confirm that in the solid state, the molecule crystallizes exclusively in the 1H form . The crystal lattice is stabilized by an extensive network of intermolecular hydrogen bonds involving the exocyclic NH2 and the ring NH [1].

Solvent-Dependent Switching

The equilibrium constant (


) is heavily solvent-dependent.
  • Gas Phase/Non-Polar: The 2H-tautomer is intrinsically more stable (by ~3-5 kcal/mol for the parent triazole) because it minimizes lone-pair repulsion between adjacent nitrogens [2].

  • Polar Solution: The 1H-tautomer has a significantly higher dipole moment (~4-5 D) compared to the 2H form (~0-1 D). In water or DMSO, solvation energy gains outweigh the intrinsic gas-phase stability of the 2H form, shifting the equilibrium almost entirely to 1H [3].

Experimental Characterization Protocols

To validate the specific tautomer present in your formulation or reaction mixture, rely on these self-validating protocols.

Protocol: 15N-NMR Spectroscopy (The Gold Standard)

Proton NMR is often insufficient due to rapid exchange broadening of the NH signal. Nitrogen-15 NMR provides distinct chemical shifts for pyrrole-like (N-H) vs. pyridine-like (=N-) nitrogens.

Workflow:

  • Sample Prep: Dissolve 20 mg of AMT in 0.6 mL of DMSO-d6 (favors 1H) and a separate sample in CDCl3 (may show 2H/1H mix).

  • Acquisition: Acquire 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) to overcome the low sensitivity of 15N.

  • Analysis:

    • 1H-Tautomer: Expect N1 (pyrrole-like) at approx -150 to -160 ppm (relative to nitromethane). N2 and N3 (pyridine-like) will appear at -10 to -30 ppm .

    • 2H-Tautomer: Due to symmetry, N1 and N3 are equivalent (pyridine-like, ~ -50 ppm), and N2 is pyrrole-like (~ -100 ppm).

    • Validation: If you see three distinct nitrogen signals in the HMBC, the symmetry is broken, confirming the 1H (or 3H) species. If you see only two distinct environments, it suggests the 2H species or rapid averaging.

Protocol: UV-Vis Solvatochromism

A rapid benchtop check for tautomeric shifts.

Workflow:

  • Prepare 50 µM solutions of AMT in Cyclohexane (Non-polar) and Water (Polar).

  • Measure absorbance from 200–400 nm.

  • Interpretation:

    • 2H-form (Cyclohexane): typically shows a blue-shifted absorption maximum (

      
      ) compared to the 1H form.
      
    • 1H-form (Water): Red-shifted

      
       due to extended conjugation and H-bonding with solvent.
      

Synthetic Implications: Regioselectivity

The tautomeric nature of AMT dictates the outcome of alkylation reactions (e.g., with alkyl halides).

  • Under Basic Conditions: The triazolate anion is formed. The site of alkylation is controlled by sterics and hard/soft acid-base theory .

    • Kinetic Control: Alkylation often occurs at N1 (adjacent to the methyl group) or N3 (adjacent to the amino group).

    • Thermodynamic Control: N2-alkylation is often the most stable product for 1,2,3-triazoles, but the steric bulk of the methyl and amino groups can hinder this.

  • Dimroth Rearrangement Risk: If you alkylate at N1 , the resulting 1-substituted-5-amino-triazole is susceptible to the Dimroth rearrangement under basic heating, rearranging to a 5-alkylamino-1,2,3-triazole (isomerization) [4].

Table 1: Predicted Reactivity Profile

Reagent TypeDominant NucleophilePrimary ProductRisk Factor
Alkyl Halide (Base) Triazolate Anion (N1/N2/N3)Mixture (N1/N2/N3)N1-product may rearrange (Dimroth).
Acyl Chloride Exocyclic Amine (-NH2)Amide (Exocyclic)Competitive ring acylation possible.
Michael Acceptor N1 (1H-tautomer)N1-alkylatedReversible addition.

References

  • Purnell, L. G., Shepherd, R. E., & Hodgson, D. J. (1975). "The Crystal and Molecular Structure of 5-Amino-4-ethoxycarbonyl-1H-1,2,3-triazole." Journal of the American Chemical Society.[2] Link

  • Begtrup, M., & Holm, J. (1994). "Tautomerism of 1,2,3-Triazoles." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
  • Bakulev, V. A., & Beryozkina, T. V. (2014). "Rearrangements of 1,2,3-Triazoles." Chemistry of Heterocyclic Compounds. Link

Sources

Literature review of 1,2,3-triazole amine synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole amine moiety represents a privileged scaffold in modern medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug discovery (FBDD). While the 1,2,3-triazole ring itself is readily accessible via "Click" chemistry, the introduction of an amino group (


)—either directly onto the heterocyclic ring or tethered via a methylene linker—requires distinct, mechanism-driven synthetic strategies.

This guide delineates the three primary architectural classes of 1,2,3-triazole amines and provides validated protocols for their synthesis. We prioritize regiocontrol, scalability, and atom economy, distinguishing between Ring-Amino Triazoles (difficult, high-value pharmacophores) and Linker-Amino Triazoles (accessible, bioconjugation staples).

Mechanistic Foundations & Pathway Classification

The synthesis of 1,2,3-triazole amines is governed by the desired position of the amino group relative to the nitrogen-rich ring. We classify these into three distinct pathways:

  • Pathway A (Linker-Amines): The amino group is separated from the ring by a carbon spacer (e.g.,

    
    ). This relies on CuAAC or RuAAC of amino-alkynes or amino-azides.
    
  • Pathway B (Ring-Amines / 5-Amino): The amino group is directly attached to C5. This proceeds via the Azide-Nitrile Cycloaddition (often followed by Dimroth rearrangement).[1]

  • Pathway C (Ring-Amines / 4-Amino): The amino group is at C4. This typically requires post-synthetic modification (Curtius rearrangement) or specific ynamide chemistry.

Visualization: The Triazole Amine Synthesis Landscape

TriazolePathways Start Target Structure Linker Linker-Amine (Triazole-CH2-NH2) Start->Linker Flexible Tether Ring5 5-Amino-Triazole (Triazole-C5-NH2) Start->Ring5 Rigid Electronic Modulation Ring4 4-Amino-Triazole (Triazole-C4-NH2) Start->Ring4 Bioisostere CuAAC CuAAC (Propargyl Amine + Azide) Linker->CuAAC Click Chem AzideNitrile Azide-Nitrile Cycloaddition Ring5->AzideNitrile Base-Mediated Curtius Curtius Rearrangement (from 4-COOH) Ring4->Curtius Post-Functionalization Dimroth Dimroth Rearrangement AzideNitrile->Dimroth Isomerization

Caption: Decision tree for selecting the optimal synthesis pathway based on the target regioisomer.

Pathway A: Linker-Amines via CuAAC (The "Click" Standard)

This is the most common route for generating bioconjugates. The reaction between an organic azide and propargyl amine (or an azido-amine and alkyne) catalyzed by Copper(I) yields 1,4-disubstituted triazoles exclusively.

Mechanism: The reaction proceeds through a stepwise cycle involving a


-complex, a copper-acetylide, and a metallacycle. Unlike the thermal Huisgen cycloaddition, CuAAC accelerates the reaction by 

-fold and suppresses the formation of the 1,5-isomer.

Critical Optimization: For amine-containing substrates, Copper(II) can coordinate to the free amine, poisoning the catalyst. Protocol Adjustment: Use a higher catalyst loading or a strongly coordinating ligand like TBTA (Tris(benzyltriazolylmethyl)amine) to protect the Cu(I) center.

Experimental Protocol A: Synthesis of 4-(Aminomethyl)-1-benzyl-1H-1,2,3-triazole
  • Reagents: Benzyl azide (1.0 mmol), Propargyl amine (1.2 mmol),

    
     (5 mol%), Sodium Ascorbate (10 mol%).
    
  • Solvent:

    
     (1:1 v/v).
    
  • Procedure:

    • Dissolve benzyl azide and propargyl amine in the solvent mixture (

      
      ).
      
    • Add sodium ascorbate (freshly prepared solution).

    • Add copper sulfate solution dropwise. The solution yields a yellow/orange precipitate (copper acetylide intermediate) which redissolves.

    • Stir at RT for 6–12 hours. Monitor by TLC.

    • Workup: Dilute with water, extract with EtOAc. If the product is water-soluble (due to the amine), use an SCX (Strong Cation Exchange) cartridge for purification: load crude, wash with MeOH, elute with

      
       in MeOH.
      
  • Yield: Typically >90%.

Pathway B: 5-Amino-1,2,3-Triazoles via Azide-Nitrile Cycloaddition[2]

Directly attaching an amino group to the triazole ring (C5 position) creates a tautomeric system with unique hydrogen-bonding capabilities. This cannot be achieved via standard CuAAC. Instead, we utilize the reaction of organic azides with active nitriles (e.g., malononitrile, cyanoacetate) in the presence of a base.[2]

The "Dimroth" Factor: Initial cyclization often yields a 1-substituted-5-amino-triazole.[3] However, under basic conditions, this can undergo Dimroth Rearrangement , where the endocyclic and exocyclic nitrogens swap places, effectively moving the substituent from N1 to the exocyclic amine. This equilibrium must be controlled by solvent and temperature.

Mechanism Visualization: Azide-Nitrile to 5-Amino-Triazole

AzideNitrile Azide Organic Azide (R-N3) Base Base (NaOEt) Azide->Base Nitrile Active Nitrile (R'-CH2-CN) Nitrile->Base Intermediate Enolate Intermediate Base->Intermediate Cyclization Dipolar Cycloaddition Intermediate->Cyclization Product5 5-Amino-1,2,3-Triazole (Initial Kinetic Product) Cyclization->Product5 Rearrangement Dimroth Rearrangement (Equilibrium) Product5->Rearrangement Heat/Base Isomer Isomeric Amino-Triazole (Thermodynamic) Rearrangement->Isomer

Caption: The base-mediated condensation of azides and nitriles yields 5-amino-triazoles, subject to rearrangement.[4][3][5][6]

Experimental Protocol B: Synthesis of 1-Benzyl-5-amino-1,2,3-triazole-4-carbonitrile
  • Reagents: Benzyl azide (10 mmol), Malononitrile (10 mmol), Sodium ethoxide (

    
    , 20 mmol).
    
  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve malononitrile in EtOH and cool to

      
      .
      
    • Add

      
       slowly (exothermic).
      
    • Add benzyl azide dropwise.

    • Caution: The reaction can be energetic. Maintain temperature

      
       initially, then warm to reflux for 2 hours to ensure cyclization.
      
    • Workup: Cool to RT. Pour into ice water. Acidify carefully with

      
       to pH 5. The product usually precipitates as a solid.
      
    • Recrystallize from EtOH/Water.

  • Note: The presence of the electron-withdrawing nitrile group at C4 stabilizes the 5-amino form.

Pathway C: 4-Amino-1,2,3-Triazoles via Curtius Rearrangement

Accessing the 4-amino isomer is synthetically more demanding. The most reliable route involves converting a 4-carboxyl triazole (easily made via CuAAC of propiolic acid esters) into an amine via the Curtius Rearrangement .

Workflow:

  • CuAAC: Azide + Propiolate

    
     Triazole-4-carboxylate.
    
  • Hydrolysis: Ester

    
     Carboxylic Acid.
    
  • Curtius: Acid + DPPA (Diphenylphosphoryl azide)

    
     Isocyanate 
    
    
    
    Amine (upon hydrolysis).

Technical Insight: Direct amination of the C-H bond at C4/C5 using metal catalysis is generally low-yielding due to the high stability of the triazole ring. The Curtius route is a "self-validating" protocol because the intermediate isocyanate can be trapped with various nucleophiles (alcohols to carbamates, amines to ureas), offering modularity.

Comparative Analysis of Methods

FeaturePathway A: Linker-Amine (CuAAC)Pathway B: 5-Amino (Azide-Nitrile)Pathway C: 4-Amino (Curtius)
Regioselectivity 100% (1,4-disubstituted)High (Base-dependent)High (Precursor-dependent)
Complexity Low (One-step)Medium (Requires active nitrile)High (Multi-step)
Atom Economy 100%HighModerate (Loss of

,

)
Drug Applicability Bioconjugation, LinkersKinase Inhibitors, H-Bond DonorsBioisosteres
Key Reagent Cu(I), Propargyl amine

, Malononitrile
DPPA, Propiolate

References

  • Tornøe, C. W., et al. "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." Journal of Organic Chemistry, 2002.

  • Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.

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A Senior Application Scientist's Guide to Pharmacophore Modeling Using 4-Methyl-1H-1,2,3-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: From Abstract Concept to Predictive Power

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the journey from a biological hypothesis to a clinical candidate.[1] Among these, pharmacophore modeling stands out as a powerful and intuitive approach. It distills complex molecular interactions into a simple, three-dimensional map of essential chemical features required for biological activity.[2][3][4] This guide provides an in-depth, practical walkthrough of the pharmacophore modeling process, grounded in the principles of scientific integrity and field-proven experience.

We will anchor our exploration around a specific, high-value chemical scaffold: 4-Methyl-1H-1,2,3-triazol-5-amine . The 1,2,3-triazole ring is a "privileged" structure in medicinal chemistry, known for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[5][6][7][8] These properties make it an excellent core for designing targeted therapeutics, and thus, a perfect subject for our study. This guide is designed for researchers and drug development professionals seeking to not only execute the steps of pharmacophore modeling but to understand the critical reasoning behind each decision.

Section 1: The Strategic Value of the 4-Methyl-1H-1,2,3-triazol-5-amine Scaffold

Before diving into the workflow, it's crucial to understand why this particular scaffold is an astute choice for a modeling campaign. The 1,2,3-triazole moiety is more than just a linker; it is an active participant in molecular recognition.[5][6]

  • Bioisosterism and Stability: The triazole ring is an excellent bioisostere of the amide bond, a common feature in bioactive molecules but one that is often susceptible to metabolic degradation by proteases.[6][7] Replacing an amide with a triazole can significantly enhance a compound's pharmacokinetic profile.

  • Hydrogen Bonding Capability: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors (HBAs), while the amine group at the 5-position provides a potent hydrogen bond donor (HBD). The methyl group at the 4-position can contribute to hydrophobic interactions. This dense collection of features in a compact space makes it a rich source of pharmacophoric information.

  • Synthetic Tractability: The rise of "click chemistry," specifically the copper- or ruthenium-catalyzed azide-alkyne cycloaddition, has made the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles exceptionally efficient and modular.[5][8] This synthetic accessibility is a key practical consideration for any drug discovery program.

Our chosen scaffold, 4-Methyl-1H-1,2,3-triazol-5-amine, therefore presents a well-defined set of pharmacophoric features: a hydrogen bond donor (amine), multiple hydrogen bond acceptors (triazole nitrogens), and a hydrophobic feature (methyl group), all arranged in a rigid, planar geometry.

Section 2: The Pharmacophore Modeling Workflow: A Conceptual Overview

Pharmacophore modeling can be broadly divided into two strategic approaches: ligand-based and structure-based.[9][10][] The choice depends on the available data: if a high-quality 3D structure of the biological target is available, a structure-based approach is often preferred.[12] If not, but a set of known active ligands exists, a ligand-based approach is the method of choice. Both pathways converge on a validated 3D model that can be used for virtual screening to identify novel active compounds.[13]

Pharmacophore_Modeling_Workflow cluster_0 Ligand-Based Approach cluster_1 Structure-Based Approach L0 1a. Curate Active Ligand Set L1 2a. Conformational Analysis L0->L1 L2 3a. Feature Identification & Alignment L1->L2 M0 4. Generate & Score Hypotheses L2->M0 S0 1b. Prepare Target-Ligand Complex S1 2b. Analyze Binding Site Interactions S0->S1 S2 3b. Generate Interaction-Based Features S1->S2 S2->M0 M1 5. Rigorous Model Validation M0->M1 M2 6. Virtual Screening of Compound Libraries M1->M2 M3 7. Identify & Prioritize Hits M2->M3

Caption: High-level overview of ligand- and structure-based pharmacophore modeling workflows.

Section 3: Part A - A Detailed Protocol for Ligand-Based Modeling

This approach is predicated on the principle that a group of molecules binding to the same target must share a common set of 3D chemical features responsible for their activity.[1]

Step 1: Ligand Set Curation (The Foundation of Trustworthiness)

Expert Insight: This is the most critical step. The quality of your input data directly dictates the quality of your model. A poor training set will invariably lead to a misleading or useless pharmacophore.

Protocol:

  • Compile a Training Set: Gather a set of at least 5-10 structurally diverse molecules with known, high-quality biological activity data (e.g., IC50, Ki) against the target of interest. Ideally, these compounds should span a reasonable activity range.

  • Include Inactive Compounds (Decoys): Select a set of molecules that are structurally similar to the actives but are known to be inactive. These are crucial for refining the model and ensuring it has high specificity.[14]

  • Data Cleaning and Standardization:

    • Use a tool like LigPrep (Schrödinger) or the CCDC's data curation tools to standardize protonation states at a physiological pH (e.g., 7.4), correct bond orders, and remove any counter-ions or salts.

    • Generate low-energy 3D conformations for each molecule. This is a computationally intensive but essential step, as the bioactive conformation is rarely the lowest energy state in a vacuum.[14]

Step 2: Pharmacophore Feature Definition

The core of pharmacophore modeling is abstracting chemical moieties into a defined set of features.[14]

Table 1: Standard Pharmacophore Feature Definitions

Feature Type Abbreviation Description & Example (for our scaffold)
Hydrogen Bond Acceptor HBA A Lewis base capable of accepting a hydrogen bond. Example: The nitrogen atoms in the 1,2,3-triazole ring.
Hydrogen Bond Donor HBD A Lewis acid capable of donating a hydrogen bond. Example: The primary amine (-NH2) group.
Hydrophobic H A non-polar group that can engage in van der Waals or hydrophobic interactions. Example: The methyl (-CH3) group.
Aromatic Ring AR A planar, cyclic, conjugated system. Example: The 1,2,3-triazole ring itself can be treated as an aromatic feature.
Positive Ionizable PI A group that is likely to be protonated at physiological pH. Example: A basic amine if it were present.

| Negative Ionizable | NI | A group that is likely to be deprotonated at physiological pH. Example: A carboxylic acid if it were present. |

Source: Adapted from general pharmacophore modeling principles.[1][2][15]

Step 3: Hypothesis Generation and Scoring

The algorithm will now align the 3D conformations of your active training set molecules, searching for a common spatial arrangement of the features defined above.[16]

Protocol:

  • Generate Hypotheses: Using software like Phase (Schrödinger), LigandScout, or MOE, generate a set of pharmacophore hypotheses. The software will identify common features and their geometric relationships (distances and angles).

  • Scoring and Ranking: Each generated hypothesis is given a score based on how well it maps to the active molecules while simultaneously not mapping to the inactive molecules. This score helps to rank the potential models.[1]

Step 4: Rigorous Model Validation (The Self-Validating System)

Expert Insight: A model that has not been validated is merely a conjecture. Validation provides statistical confidence that your model has predictive power and is not simply a result of chance.

Protocol:

  • Prepare a Test Set: This set should consist of active and inactive compounds that were not used in the model generation (the training set).[17]

  • Screen the Test Set: Use the generated pharmacophore hypothesis as a 3D query to screen the test set database.

  • Calculate Validation Metrics: The performance of the model is assessed using several key statistical metrics. The Güner-Henry (GH) score is a widely accepted metric for this purpose.[1][18][19]

Table 2: Key Pharmacophore Validation Metrics

Metric Formula Description Ideal Value
Yield of Actives (%A) (Ha / A) * 100 The percentage of known active compounds in the database (A) that are identified as hits (Ha). High (approaching 100)
Ratio of Actives (%Y) (Ha / Ht) * 100 The percentage of hits in the retrieved hit list (Ht) that are actually active. Measures the precision of the screen. High
Enrichment Factor (EF) (Ha/Ht) / (A/D) The ratio of the concentration of actives in the hit list compared to their concentration in the overall database (D). High (>1)

| Güner-Henry (GH) Score | (Ha(3A+Ht)/(4AHt)) * (1-((Ht-Ha)/(D-A))) | A comprehensive score that balances hit rate, precision, and enrichment. A score > 0.7 indicates a very good model.[19] | Close to 1 |

Formulae and descriptions adapted from Güner & Henry.[19][20][21]

Validation_Workflow start Generated Pharmacophore Hypothesis db Prepare Test Set Database (Actives + Decoys) start->db screen Screen Database with Hypothesis db->screen metrics Calculate Metrics (%A, %Y, EF, GH Score) screen->metrics decision Is GH Score > 0.7? metrics->decision pass Model is Validated Proceed to Screening decision->pass Yes fail Model is Not Predictive Refine Hypothesis or Training Set decision->fail No

Caption: Decision workflow for pharmacophore model validation using the Güner-Henry (GH) score.

Section 4: Part B - A Detailed Protocol for Structure-Based Modeling

When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, we can derive a pharmacophore directly from the key interactions in the binding site.[10][12][15]

Protocol:

  • Protein Preparation:

    • Obtain a protein structure from the Protein Data Bank (PDB).

    • Use a protein preparation wizard (e.g., in Maestro or MOE) to add hydrogens, assign correct bond orders, remove water molecules not involved in key interactions, and optimize the hydrogen-bonding network.

  • Binding Site Analysis:

    • Identify the key amino acid residues that form interactions (hydrogen bonds, salt bridges, hydrophobic contacts) with a known co-crystallized ligand.

    • Expert Insight: Pay close attention to conserved water molecules in the active site. These can be critical mediators of protein-ligand interactions and can be represented as HBD/HBA features in the pharmacophore.

  • Feature Generation:

    • Software like LigandScout or the structure-based tools in Discovery Studio can automatically generate pharmacophore features based on the observed interactions within the binding pocket.[12][14] For example, a hydrogen bond from a backbone NH to the ligand will generate an HBA feature at that location. A hydrophobic pocket surrounding the ligand's methyl group will generate a hydrophobic feature.

  • Model Refinement and Validation:

    • The generated pharmacophore can be refined by adding excluded volume spheres, which represent regions of steric clash within the binding site.

    • The validation process is identical to the one described in the ligand-based approach (Section 3, Step 4), using a test set of known actives and decoys to ensure the model has predictive power.

Section 5: Application in Virtual Screening and Hit Identification

The ultimate goal of a validated pharmacophore model is to serve as a 3D query for rapidly screening vast chemical libraries containing millions of compounds.[13][22]

Expert Insight: Pharmacophore screening is a filter, not a scoring function. It rapidly discards molecules that cannot match the required 3D feature arrangement. It is exceptionally fast because it does not calculate binding energies like molecular docking.[23] This makes it ideal for the first pass in a virtual screening cascade.

Virtual_Screening_Cascade L0 Large Compound Library (10^6 - 10^7 compounds) L1 Pharmacophore Screening (Rapid 3D Feature Matching) L0->L1 L2 Filtered Hit List (~10^4 - 10^5 compounds) L1->L2 L3 Molecular Docking (Pose Prediction & Scoring) L2->L3 L4 Prioritized Hits (~10^2 - 10^3 compounds) L3->L4 L5 Visual Inspection & ADMET Prediction L4->L5 L6 Final Candidates for Assay (~10-50 compounds) L5->L6

Caption: A typical virtual screening cascade using pharmacophore screening as an initial filter.

Protocol:

  • Database Preparation: Prepare a large compound library (e.g., from vendors like Enamine or from databases like ZINC) by generating low-energy 3D conformations for each entry.

  • Screening: Use the validated pharmacophore model to screen the prepared database. This will yield a hit list of molecules that geometrically match the pharmacophore query.

  • Post-Screening Filtering (Docking): The initial hit list is often further refined using more computationally expensive methods like molecular docking to predict binding poses and estimate binding affinity.

  • Hit Prioritization: The final set of compounds is visually inspected, assessed for drug-like properties (e.g., Lipinski's Rule of Five, ADMET prediction), and prioritized for acquisition and biological testing.

Conclusion

Pharmacophore modeling, when executed with scientific rigor, is a cornerstone of modern computer-aided drug design. By focusing on the essential 3D arrangement of chemical features, it provides a computationally efficient and highly effective method for identifying novel lead compounds. The 4-Methyl-1H-1,2,3-triazol-5-amine scaffold serves as an exemplary case, demonstrating how the intrinsic properties of a privileged chemical fragment can be translated into a powerful, predictive model. The key to success lies not in the blind application of software but in a deep understanding of the underlying principles, a commitment to rigorous data curation, and an unwavering insistence on thorough model validation.

References

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  • Kirchmair, J., Distinto, S., Markt, P., Schuster, D., Spitzer, G. M., Liedl, K. R., & Wolber, G. (2008). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Current Topics in Medicinal Chemistry, 8(18), 1638-1655. [Link]

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  • Rampogu, S., Rampogu, S., & Lee, K. W. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Pharmacology, 13, 1076931. [Link]

  • ResearchGate. (n.d.). 1, 2, 3-triazoles: Scaffold with medicinal significance. ResearchGate. [Link]

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The 5-Amino-1,2,3-Triazole Scaffold: A Technical Guide to Discovery and Application

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and pharmacological evolution of 5-amino-1,2,3-triazole compounds.

Part 1: Executive Summary & Structural Significance

The 1,2,3-triazole moiety is widely recognized in modern medicinal chemistry, primarily due to the ubiquity of "Click" chemistry (CuAAC). However, the 5-amino-1,2,3-triazole subclass represents a distinct, historically richer, and synthetically more complex family. Unlike the 1,4-disubstituted triazoles generated by copper catalysis, 5-amino derivatives are densely functionalized "push-pull" systems. The electron-donating amino group at C5, often paired with electron-withdrawing groups at C4 (e.g., cyano, carboxyl), creates a unique electronic environment that facilitates hydrogen bonding and pi-stacking interactions in biological targets.

This guide explores the trajectory of this scaffold from Otto Dimroth’s early 20th-century discoveries to its current role in oncology and calcium channel modulation.

Part 2: Historical Genesis & The Dimroth Legacy

While Huisgen’s 1,3-dipolar cycloaddition (1960s) and Sharpless/Meldal’s Click chemistry (2000s) dominate the general triazole narrative, the 5-amino-1,2,3-triazole traces its lineage to 1909.

The Discovery

Otto Dimroth, a German chemist, first synthesized these compounds by reacting organic azides with active methylene compounds (specifically nitriles) under basic conditions. This was not merely a synthetic curiosity; it led to the discovery of the Dimroth Rearrangement , a fundamental isomerization process that remains a critical consideration (and potential pitfall) in the synthesis of these drugs today.

The Dimroth Rearrangement: A Mechanistic Trap

The defining characteristic of 1-substituted-5-amino-1,2,3-triazoles is their tendency to isomerize into 5-substituted-amino-1,2,3-triazoles (NH-triazoles) under thermal or basic conditions.

  • Mechanism: The reaction proceeds via a ring-opening / ring-closing (RORC) sequence.[1] The triazole ring opens to form a diazo-amidine intermediate, bond rotation occurs, and the ring closes on the alternative nitrogen.

  • Impact: In drug development, this rearrangement can unintentionally alter the lead compound's structure, changing a 1-aryl-5-amino isomer into a 5-arylamino-1H isomer with vastly different solubility and binding properties.

Figure 1: Mechanism of the Dimroth Rearrangement

DimrothRearrangement Start 1-Aryl-5-amino-1,2,3-triazole (Kinetic Product) Open Diazo-Amidine Intermediate (Ring Open) Start->Open  Base/Heat   Rotate Bond Rotation (Equilibrium) Open->Rotate Rotate->Open End 5-(Arylamino)-1H-1,2,3-triazole (Thermodynamic Product) Rotate->End  Recyclization  

Caption: The Dimroth Rearrangement involves a ring-opening to a diazo intermediate followed by rotation and recyclization, translocating the substituent.[1]

Part 3: Synthetic Architecture

The synthesis of 5-amino-1,2,3-triazoles does not typically utilize standard CuAAC conditions, which favor 1,4-disubstitution and lack the C5-amino motif. Instead, the Base-Promoted Azide-Nitrile Cycloaddition is the industry standard.

Core Reaction Pathway

The reaction involves the condensation of an organic azide (


) with a nitrile containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (alkoxide).

Figure 2: Base-Promoted Azide-Nitrile Cycloaddition Workflow

SynthesisWorkflow cluster_inputs Precursors Azide Organic Azide (R-N3) Step2 Nucleophilic Attack on Terminal Azide Nitrogen Azide->Step2 Nitrile Activated Nitrile (CH2(CN)R') Step1 Deprotonation of Methylene (Carbanion Formation) Nitrile->Step1 Base Base Catalyst (NaOEt / NaH) Base->Step1 Step1->Step2  Active Species   Step3 Cyclization (5-exo-dig) Step2->Step3  Imine Intermediate   Product 5-Amino-1,2,3-Triazole Step3->Product

Caption: The general synthetic workflow for 5-amino-1,2,3-triazoles via base-catalyzed condensation.

Part 4: Medicinal Chemistry & Case Study

The 5-amino-1,2,3-triazole scaffold is a validated pharmacophore, particularly in oncology and antiparasitic research.

Case Study: Carboxyamidotriazole (CAI)

Carboxyamidotriazole (L-651582) is the most prominent example of this class in clinical development.

  • Discovery: Originally identified as a coccidiostat (antiparasitic), it was later found to inhibit non-voltage-gated calcium channels.

  • Mechanism of Action: CAI inhibits calcium influx, which downstream suppresses the PI3K/Akt and VEGF signaling pathways.[2] This results in cytostatic (rather than cytotoxic) effects, inhibiting tumor angiogenesis and metastasis.

  • Clinical Status: It has entered Phase II/III trials for ovarian cancer, glioblastoma, and non-small cell lung cancer (NSCLC).[2] To improve oral bioavailability, an orotate salt formulation (CAI Orotate ) was developed.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for the 5-amino-1,2,3-triazole core in anticancer applications:

PositionSubstituentEffect on Potency/Stability
N1 (Ring) Aryl / BenzylEssential for hydrophobic pocket binding. Electron-withdrawing groups on the aryl ring (e.g., Cl, CF3) often increase metabolic stability.
C5 (Amino) Primary Amine (-NH2)Critical H-bond donor. Alkylation of this amine often reduces potency unless part of a specific prodrug strategy.
C4 Carboxamide / CyanoElectron-withdrawing group required to polarize the ring. The carboxamide (as in CAI) improves water solubility compared to the nitrile.

Part 5: Detailed Experimental Protocol

Objective: Synthesis of 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile . This protocol demonstrates the classic Dimroth-style synthesis adapted for modern laboratory safety.

Reagents
  • 4-Chlorophenyl azide (1.0 eq) [Caution: Organic azides are potentially explosive. Handle with shielding.]

  • Malononitrile (1.1 eq)

  • Sodium Ethoxide (NaOEt) (2.0 eq, 21% wt in ethanol)

  • Ethanol (Anhydrous)

Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve malononitrile (1.1 eq) in anhydrous ethanol (0.5 M concentration relative to azide).

  • Activation: Cool the solution to 0°C in an ice bath. Dropwise add the sodium ethoxide solution. The mixture may turn yellow/orange, indicating the formation of the malononitrile anion. Stir for 15 minutes.

  • Addition: Add the 4-chlorophenyl azide (1.0 eq) slowly to the reaction mixture. Note: Maintain temperature <10°C during addition to prevent uncontrolled exotherms.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (eluent: 30% EtOAc/Hexanes). If starting material remains, heat gently to 50°C for 1 hour.

  • Quenching: Pour the reaction mixture into ice-cold water (10x reaction volume). Acidify carefully with 1M HCl to pH 5–6.

  • Isolation: The product typically precipitates as a solid. Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

  • Validation:

    • 1H NMR (DMSO-d6): Look for a broad singlet around

      
       7.0–8.0 ppm (2H, 
      
      
      
      ) and the aromatic pattern of the 4-chlorophenyl group.
    • IR: Distinct nitrile peak at ~2220 cm⁻¹.

References

  • Dimroth, O. (1909). "Ueber intramolekulare Umlagerungen.[3] Umlagerungen in der Reihe des 1, 2, 3-Triazols."[1][3][4][5] Justus Liebigs Annalen der Chemie, 364(2), 183–226. Link

  • Kohn, E. C., et al. (1995).[6] "Angiogenesis: Role of calcium-mediated signal transduction." Proceedings of the National Academy of Sciences, 92(5), 1307–1311.[7] Link

  • Gribanov, P. S., et al. (2021). "One-Pot Synthesis of 5-Amino-1,2,3-triazole Derivatives via Dipolar Azide−Nitrile Cycloaddition and Dimroth Rearrangement." The Journal of Organic Chemistry, 86(4). Link

  • Figg, W. D., et al. (1995).[8] "Pharmacokinetics of orally administered carboxyamido-triazole, an inhibitor of calcium-mediated signal transduction."[8] Clinical Cancer Research, 1(8), 797–803.[8] Link

  • Brand, S., et al. (2017). "Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi." Journal of Medicinal Chemistry, 60(17), 7284–7299.[9] Link

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Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases using 4-Methyl-1H-1,2,3-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Triazole-Containing Schiff Bases

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a versatile class of organic compounds formed from the condensation of primary amines with aldehydes or ketones.[1][2][3] Their unique structural and electronic properties make them crucial intermediates in organic synthesis and privileged ligands in coordination chemistry.[3][4] When a Schiff base moiety is incorporated into a heterocyclic scaffold like 1,2,3-triazole, the resulting hybrid molecule often exhibits enhanced biological activities.[5][6][7]

The 1,2,3-triazole ring system is a prominent feature in many FDA-approved drugs, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[5] Consequently, Schiff bases derived from aminotriazoles are of significant interest in medicinal chemistry, with studies reporting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[8][9][10]

This document provides a comprehensive guide to the synthesis of Schiff bases from 4-Methyl-1H-1,2,3-triazol-5-amine, a readily available building block for the construction of novel triazole-annulated heterocyclic systems.[11] The protocols and insights provided herein are designed to equip researchers with the necessary knowledge to successfully synthesize and characterize these promising compounds for further investigation in drug discovery and materials science.

Reaction Schematics and Workflow

The synthesis of Schiff bases from 4-Methyl-1H-1,2,3-triazol-5-amine is a straightforward condensation reaction. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine bond. The reaction is typically catalyzed by an acid.

SchiffBase_Synthesis Triazole 4-Methyl-1H-1,2,3-triazol-5-amine Reaction + Triazole->Reaction Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid, HCl) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction SchiffBase Schiff Base Product Water Water (byproduct) Intermediate Reaction->Intermediate Reflux Intermediate->SchiffBase Intermediate->Water

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from 4-Methyl-1H-1,2,3-triazol-5-amine

This protocol describes a general method for the condensation of 4-Methyl-1H-1,2,3-triazol-5-amine with an aromatic aldehyde.

Materials:

  • 4-Methyl-1H-1,2,3-triazol-5-amine

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, salicylaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethanol-water mixture)

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-Methyl-1H-1,2,3-triazol-5-amine in 30-50 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

  • Aldehyde Addition: To the stirred solution, add an equimolar amount (10 mmol) of the desired aromatic aldehyde.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).[12] Alternatively, a few drops of concentrated hydrochloric or sulfuric acid can be used.[8][13] The choice of acid catalyst can influence reaction rates and yields.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-6 hours.[14]

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced under vacuum, or the solution can be poured into cold water to induce precipitation.

  • Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[14]

  • Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature.

Characterization of the Synthesized Schiff Bases

The successful formation of the Schiff base can be confirmed by various spectroscopic techniques.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Disappearance of N-H stretching vibrations: The characteristic stretching bands of the primary amine (-NH2) group of the starting material (typically in the range of 3200-3400 cm⁻¹) will disappear.[1][15]

  • Appearance of C=N stretching vibration: A new, strong absorption band will appear in the region of 1600-1650 cm⁻¹, corresponding to the stretching vibration of the newly formed azomethine (C=N) group.[8][15]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • The signal corresponding to the -NH₂ protons of the aminotriazole will be absent in the spectrum of the product.[8]

    • A new singlet will appear in the downfield region (typically δ 8-10 ppm), which is characteristic of the azomethine proton (-CH=N-).[1][15]

  • ¹³C NMR:

    • A new signal will be observed in the range of δ 160-170 ppm, corresponding to the carbon atom of the azomethine group.[8][15]

3. Mass Spectrometry (MS):

  • Mass spectrometry can be used to confirm the molecular weight of the synthesized Schiff base.

Data Summary: Representative Schiff Base Syntheses

The following table summarizes the expected outcomes for the synthesis of a series of Schiff bases derived from 4-Methyl-1H-1,2,3-triazol-5-amine and various aldehydes, based on typical reaction conditions.

EntryAldehydeCatalystSolventReaction Time (h)Yield (%)
1BenzaldehydeAcetic AcidEthanol485-90
24-ChlorobenzaldehydeAcetic AcidEthanol588-93
3SalicylaldehydeAcetic AcidEthanol390-95
44-NitrobenzaldehydeHClEthanol680-85
5CinnamaldehydeH₂SO₄Ethanol482-88

Troubleshooting and Expert Insights

  • Low Yields: If the yield is low, consider increasing the reaction time or using a stronger acid catalyst. The removal of water formed during the reaction, for instance by using a Dean-Stark apparatus, can also drive the equilibrium towards the product side and improve the yield.[13]

  • Difficulty in Precipitation: If the product does not precipitate upon cooling, try adding the reaction mixture to an ice-water bath with vigorous stirring. Alternatively, removing the solvent under reduced pressure and triturating the residue with a non-polar solvent like hexane can induce solidification.

  • Purity Issues: Recrystallization is a crucial step for obtaining a pure product. If the product remains impure after one recrystallization, a second recrystallization or column chromatography may be necessary.

Conclusion

The synthesis of Schiff bases from 4-Methyl-1H-1,2,3-triazol-5-amine is a robust and versatile method for generating a library of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this document, along with the characterization data and expert insights, provide a solid foundation for researchers to explore the synthesis and properties of this important class of molecules. The inherent biological significance of the 1,2,3-triazole moiety, coupled with the synthetic accessibility of its Schiff base derivatives, makes this an exciting area for further investigation.

References

  • Research Journal of Pharmacy and Technology. (2023). Synthesis, and Spectroscopic Characterization study of some Schiff Bases N, N bis (3-methyl-1,2,4-triazole-5. [Link]

  • MDPI. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. [Link]

  • Zenodo. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. [Link]

  • AJOL.info. (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. [Link]

  • PMC. (2021). New 1,2,3-Triazole Scaffold Schiff Bases as Potential Anti-COVID-19: Design, Synthesis, DFT-Molecular Docking, and Cytotoxicity Aspects. [Link]

  • Scientific Reports. (2024). Efficient synthesis of 1,2,3-triazoles catalyzed by copper(I) Schiff base complex. [Link]

  • PubMed. (2024). 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies. [Link]

  • PMC. (n.d.). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. [Link]

  • PubMed. (2025). Exploring 1,2,3-triazole-Schiff's base hybrids as innovative EGFR inhibitors for the treatment of breast cancer: In vitro and in silico study. [Link]

  • ResearchGate. (2025). Synthesis and biological activity of Schiff bases of aminothiazoles. [Link]

  • ResearchGate. (n.d.). Biological applications of metal-based triazole derivatives. [Link]

  • Journal of Advanced Sciences and Engineering Technologies. (2024). Synthesis, Characterization & Biological Survey of Novel 1,2,4- Triazole Schiff Base Derivatives. [Link]

  • DergiPark. (2023). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In. [Link]

  • ResearchGate. (2025). New 1,2,3-Triazole Scaffold Schiff Bases as Potential Anti-COVID-19: Design, Synthesis, DFT-Molecular Docking, and Cytotoxicity Aspects. [Link]

  • Nepal Journals Online. (2020). Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. [Link]

  • Rafidain Journal of Science. (2014). Synthesis, Characterization and Antimicrobial Evaluation of some Schiff Bases Derived from Symmetrical 4-amino-1,2,4-triazole. [Link]

  • ResearchGate. (2015). How do I make schiff base derivative from 5-substituted 3-amino1,2,4-triazole?. [Link]

  • PubChem. (n.d.). 4-methyl-1H-1,2,3-triazole. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

Sources

Application Note: Scalable Production of 4-Methyl-1H-1,2,3-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Methyl-1H-1,2,3-triazol-5-amine , a critical heterocyclic building block for pharmaceutical and agrochemical development. While direct synthesis via sodium azide and crotononitrile derivatives is theoretically possible, it often suffers from poor regioselectivity, safety hazards (hydrazoic acid evolution), and difficult purification.

To ensure process safety and product purity at scale, this guide prescribes a Two-Stage "Protect-Deprotect" Strategy :

  • Cycloaddition: Reaction of in situ generated benzyl azide with 3-aminocrotononitrile to form the stable intermediate 1-benzyl-4-methyl-1,2,3-triazol-5-amine.

  • Hydrogenolysis: Catalytic debenzylation to yield the target 1H-triazole.

This method mitigates the explosion risks associated with handling large quantities of unfunctionalized organic azides and ensures high regiochemical fidelity.

Chemical Pathway & Rationale[1][2][3][4][5][6][7][8][9][10][11]

Strategic Route Selection

The direct reaction of sodium azide with 3-aminocrotononitrile in acidic media is discouraged for scale-up due to the formation of shock-sensitive hydrazoic acid (


) and competitive formation of isoxazoles. The selected Benzyl-Protected Route  offers:
  • Safety: Benzyl azide is generated and consumed in a controlled manner or handled in solution.

  • Purification: The benzyl intermediate crystallizes well, allowing for the removal of isomers and impurities before the final step.

  • Scalability: Hydrogenolysis is a standard, clean industrial unit operation.

Reaction Scheme Visualization

ReactionScheme BnCl Benzyl Chloride (Bn-Cl) BnN3 Benzyl Azide (Intermediate) BnCl->BnN3 Phase Transfer Catalysis NaN3 Sodium Azide (NaN3) NaN3->BnN3 Phase Transfer Catalysis Inter 1-Benzyl-4-methyl- 1,2,3-triazol-5-amine (Stable Intermediate) BnN3->Inter Dimroth Cyclization Reflux ACN 3-Aminocrotononitrile (CH3-C(NH2)=CH-CN) ACN->Inter Dimroth Cyclization Reflux Base Base (NaOEt) Base->Inter Dimroth Cyclization Reflux Product 4-Methyl-1H- 1,2,3-triazol-5-amine (Target) Inter->Product Hydrogenolysis (Debenzylation) H2 H2 / Pd-C

Figure 1: Two-stage synthesis pathway ensuring regioselectivity and safety.

Detailed Experimental Protocol

Stage 1: Synthesis of 1-Benzyl-4-methyl-1,2,3-triazol-5-amine

Objective: Construct the triazole core using a benzyl protecting group to direct regioselectivity.

Materials
  • Benzyl Chloride: 1.0 equiv

  • Sodium Azide: 1.1 equiv (Caution: Toxic, Acute Hazard)

  • 3-Aminocrotononitrile: 1.0 equiv

  • Sodium Ethoxide (21% in EtOH): 1.2 equiv

  • Solvent: DMSO (Dimethyl sulfoxide) or Ethanol/Water mixture.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (if using biphasic azide generation).

Protocol Steps
  • Azide Generation (In Situ preferred for safety):

    • In a reactor equipped with a reflux condenser and overhead stirrer, charge Sodium Azide (1.1 equiv) and DMSO (5 vol).

    • Add Benzyl Chloride (1.0 equiv) dropwise at 20-25°C.

    • Stir at room temperature for 4-6 hours. Check conversion via TLC/HPLC.

    • Note: Benzyl azide is not isolated to minimize explosion risk.

  • Cyclization:

    • To the benzyl azide solution, add 3-Aminocrotononitrile (1.0 equiv).

    • Cool the mixture to 0-5°C.

    • Slowly add Sodium Ethoxide solution (1.2 equiv) over 30 minutes, maintaining temperature <10°C (Exothermic).

    • Allow the mixture to warm to room temperature, then heat to 70-80°C for 6-12 hours.

    • Mechanism:[1][2][3][4][5][6] The reaction proceeds via a base-promoted cycloaddition followed by a Dimroth-type rearrangement to the thermodynamically stable 5-amino isomer.

  • Workup:

    • Cool reaction mass to 20°C.

    • Pour into Ice-Water (10 vol). Stir vigorously for 1 hour.

    • The product, 1-Benzyl-4-methyl-1,2,3-triazol-5-amine , will precipitate as a solid.

    • Filter the solid. Wash with water (3 x 2 vol) to remove salts and DMSO.

    • Purification: Recrystallize from Ethanol/Water (8:2) if purity is <95%.

    • Target Yield: 75-85%.

Stage 2: Debenzylation to 4-Methyl-1H-1,2,3-triazol-5-amine

Objective: Remove the benzyl group to release the free 1H-triazole.

Materials
  • Substrate: 1-Benzyl-4-methyl-1,2,3-triazol-5-amine

  • Catalyst: 10% Pd/C (50% wet) - 10 wt% loading relative to substrate.

  • Hydrogen Source: H2 gas (Balloon or low pressure 1-3 bar).

  • Solvent: Methanol or Ethanol (HPLC grade).

  • Acid: HCl (conc.) - 1.0 equiv (Optional, to isolate as HCl salt).

Protocol Steps
  • Hydrogenation:

    • Charge the substrate and Methanol (10 vol) into a hydrogenation vessel (Autoclave or Parr shaker).

    • Add the Pd/C catalyst (Caution: Pyrophoric when dry. Keep wet).[7]

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 3 bar (45 psi) H2.

    • Heat to 40-50°C and stir vigorously for 6-12 hours.

    • Monitoring: Monitor consumption of starting material by HPLC.

  • Catalyst Removal:

    • Cool to room temperature.[7] Vent H2 and purge with Nitrogen.

    • Filter the mixture through a Celite bed to remove Pd/C. Wash the bed with Methanol.

  • Isolation:

    • Method A (Free Base): Concentrate the filtrate under reduced pressure to obtain the crude solid. Triturate with Diethyl Ether or cold Acetone to yield the pure product.

    • Method B (HCl Salt): Add 1.0 equiv of conc. HCl to the filtrate before concentration. Evaporate to dryness to obtain 4-Methyl-1H-1,2,3-triazol-5-amine Hydrochloride .

    • Target Yield: 85-95%.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Melting Point 145 - 148°C (Free base)Capillary Method
Residual Solvents < 5000 ppm (MeOH/EtOH)GC-HS
Azide Content Not DetectedIon Chromatography / Colorimetric

Key NMR Signals (DMSO-d6):

  • Methyl Group: Singlet at ~2.1 ppm (3H).

  • Amine: Broad singlet at ~5.0 - 6.0 ppm (2H, exchangeable with D2O).

  • Triazole NH: Broad singlet >12 ppm (1H, broad, often invisible due to exchange).

Safety & Engineering Controls

Sodium Azide Handling (Critical)
  • Hazard: Sodium Azide (NaN3) is acutely toxic and reacts with acids to form Hydrazoic Acid (HN3), a volatile explosive.[8][9]

  • Control: Never acidify the reaction mixture in Stage 1. Maintain pH > 9 during the quench.

  • Waste: Quench all azide-containing waste with Sodium Nitrite (NaNO2) and Sulfuric Acid in a controlled, ventilated setup to destroy residual azide before disposal.

Hydrogenation Safety
  • Hazard: Hydrogen gas is flammable. Pd/C is pyrophoric.

  • Control: Ensure proper grounding of the autoclave. Keep catalyst wet with water at all times during handling. Use nitrogen purging before introducing hydrogen.

Process Flow Diagram

ProcessFlow cluster_0 Stage 1: Azide Cyclization cluster_1 Stage 2: Hydrogenolysis S1_React Reactor 1: NaN3 + BnCl + ACN (70°C, 8h) S1_Quench Quench: Ice Water S1_React->S1_Quench S1_Filter Filtration & Washing S1_Quench->S1_Filter S1_Dry Drying: 1-Benzyl Intermediate S1_Filter->S1_Dry S2_React Reactor 2: Intermediate + Pd/C + H2 (MeOH, 3 bar) S1_Dry->S2_React S2_Filter Filtration: Remove Catalyst S2_React->S2_Filter S2_Conc Concentration & Crystallization S2_Filter->S2_Conc S2_Final Final Product: 4-Methyl-1H-1,2,3-triazol-5-amine S2_Conc->S2_Final

Figure 2: Process flow for the scalable manufacturing line.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete azide formation or moisture in base.Ensure BnCl conversion is >99% before adding nitrile. Use anhydrous NaOEt.
Impurity: Isoxazole Competitive reaction of nitrile.Ensure temperature is strictly controlled during base addition.
Incomplete Debenzylation Catalyst poisoning or low H2 pressure.Wash intermediate thoroughly to remove sulfur/azide traces. Increase H2 pressure to 5 bar.
Product Coloration Oxidation of amine.Perform all drying steps under vacuum/nitrogen. Store under inert atmosphere.

References

  • Dimroth Rearrangement & Triazole Synthesis

    • Title: "Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement"
    • Source:Journal of Organic Chemistry, 2015, 80(4), 2182–2191.
    • URL:[Link]

  • Scalable Azide Chemistry

    • Title: "A Fully Automated, Multistep Flow Synthesis of 5-Amino-4-cyano-1,2,3-triazoles"
    • Source:Beilstein Journal of Organic Chemistry, 2011, 7, 1046–1054.
    • URL:[Link]

  • Safety of Sodium Azide

    • Title: "Sodium Azide: Safety and Handling Guidelines"
    • Source:Chemistry LibreTexts / Northeastern University EHS
    • URL:[Link]

  • General Triazole Synthesis Review

    • Title: "Synthesis of 1,2,3-triazoles by reaction of azide ion with αβ-unsatur
    • Source:Journal of the Chemical Society D, 1970.
    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Coupling Reactions Utilizing 4-Methyl-1H-1,2,3-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-Methyl-1H-1,2,3-triazol-5-amine

In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole scaffold has established itself as a privileged structure. Its remarkable metabolic stability, capacity for hydrogen bonding, and significant dipole moment make it an excellent bioisostere for amide bonds and a versatile linker in complex molecular architectures. The subject of this guide, 4-Methyl-1H-1,2,3-triazol-5-amine, is a particularly valuable building block that combines the intrinsic properties of the triazole core with a reactive primary amine. This nucleophilic handle serves as a key gateway for a diverse array of coupling reactions, enabling the construction of novel chemical entities for drug discovery and functional materials development.

This document provides a detailed technical overview and field-proven protocols for two major classes of coupling reactions involving 4-Methyl-1H-1,2,3-triazol-5-amine:

  • Amide Bond Formation: Leveraging the 5-amino group as a potent nucleophile to couple with carboxylic acids.

  • Palladium-Catalyzed Cross-Coupling: Utilizing the amine directly in C-N bond forming reactions (Buchwald-Hartwig amination).

The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers to adapt and troubleshoot these powerful synthetic transformations.

Core Application I: Amide Bond Formation

The formation of an amide bond by coupling a carboxylic acid with the 5-amino group of 4-Methyl-1H-1,2,3-triazol-5-amine is one of its most fundamental and high-impact applications. This reaction is central to synthesizing peptidomimetics, linking the triazole core to bioactive molecules, and building complex polymers. Direct condensation is inefficient; therefore, activation of the carboxylic acid is required. Among the premier reagents for this task is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which is renowned for its high efficiency, rapid kinetics, and ability to suppress racemization of chiral centers.[1][2]

Mechanism of HATU-Mediated Amide Coupling

The efficacy of HATU lies in a two-stage process performed in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).

  • Acid Activation: The base deprotonates the carboxylic acid, forming a carboxylate. This anion attacks the electrophilic carbon of HATU, displacing the 1-hydroxy-7-azabenzotriazole (HOAt) anion and forming a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[3]

  • Active Ester Formation & Coupling: The liberated HOAt anion rapidly attacks the isouronium salt, generating a key OAt-active ester. This active ester is significantly more reactive towards nucleophilic attack than the original acid. The 5-amino group of the triazole then attacks the carbonyl carbon of the active ester, forming the desired amide bond and releasing HOAt.[4] The pyridine nitrogen within the HOAt moiety is believed to facilitate this final step via a hydrogen-bonded transition state, accelerating the reaction.[3]

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling a generic carboxylic acid (R-COOH) with 4-Methyl-1H-1,2,3-triazol-5-amine.

Materials:

  • 4-Methyl-1H-1,2,3-triazol-5-amine

  • Carboxylic Acid (1.0 equivalent)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add 4-Methyl-1H-1,2,3-triazol-5-amine (1.05 eq) and HATU (1.1 eq) to the solution. Stir for 5 minutes.

  • Initiation: Add DIPEA (2.5 eq) dropwise to the stirred mixture at room temperature. Causality Note: DIPEA is a bulky, non-nucleophilic base that deprotonates the carboxylic acid without competing in the coupling reaction.[1]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.[1]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Self-Validation: These washes remove unreacted starting materials, excess reagents like DIPEA, and the tetramethylurea and HOAt byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

Data Presentation: Amide Coupling Conditions
Coupling ReagentEquivalentsBase (eq.)SolventTypical TimeYield RangeKey Considerations
HATU 1.1DIPEA (2.5)DMF1-4 h85-98%Excellent for sterically hindered substrates; low racemization.[2]
EDC/NHS 1.2 / 1.2N/A or DIPEADMF, DCM, or H₂O4-16 h70-90%Water-soluble byproducts are easily removed; ideal for bioconjugation.[5][6]
PyBOP 1.2DIPEA (3.0)DMF, DCM2-6 h80-95%Generates benzotriazole-based byproducts.
Workflow Visualization: Amide Coupling

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification r_acid Carboxylic Acid (1.0 eq) mix Combine & Stir (Room Temp, 1-4h) r_acid->mix r_amine 4-Methyl-1H-1,2,3-triazol-5-amine (1.05 eq) r_amine->mix r_hatu HATU (1.1 eq) r_hatu->mix r_dipea DIPEA (2.5 eq) r_dipea->mix r_dmf Anhydrous DMF r_dmf->mix monitor Monitor by TLC or LC-MS mix->monitor dilute Dilute with EtOAc monitor->dilute wash Aqueous Washes (HCl, NaHCO₃, Brine) dilute->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Purified Amide Product purify->product

Caption: General workflow for HATU-mediated amide coupling.

Core Application II: Palladium-Catalyzed Cross-Coupling

The nitrogen atom of the 5-amino group also enables participation in powerful palladium-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. This provides a direct and modular route to N-aryl-5-amino-1,2,3-triazoles, which are valuable structures in medicinal chemistry and materials science.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for coupling amines with aryl halides or pseudohalides.[7] Studies have shown that 5-amino-1,2,3-triazoles are competent nucleophiles in this transformation, though they can be less reactive than simpler anilines, often requiring specialized catalysts and conditions.[8][9] Palladium complexes bearing expanded-ring N-heterocyclic carbene (er-NHC) ligands have proven particularly effective for this class of substrates.[10]

The reaction proceeds via a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[11]

  • Amine Coordination & Deprotonation: The aminotriazole coordinates to the Pd(II) center. A strong base (e.g., NaOtBu) then deprotonates the coordinated amine, forming a palladium amide complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]

G Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) pd_oa L₂(Ar)Pd(II)(X) pd0->pd_oa Oxidative Addition pd_amine [L₂(Ar)Pd(II)(H₂N-R)]⁺X⁻ pd_oa->pd_amine Amine Coordination pd_amido L₂(Ar)Pd(II)(HN-R) pd_amine->pd_amido Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NH-R pd_amido->product arx Ar-X arx->pd0 amine R-NH₂ amine->pd_oa base Base base->pd_amine

Caption: The Buchwald-Hartwig amination catalytic cycle.

This protocol is adapted from literature procedures successful for coupling 5-amino-1,2,3-triazoles.[8][10]

Materials:

  • 4-Methyl-1H-1,2,3-triazol-5-amine (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • [(THP-Dipp)Pd(cinn)Cl] (er-NHC-Pd catalyst, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Toluene, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 eq), 4-Methyl-1H-1,2,3-triazol-5-amine (1.2 eq), NaOtBu (3.0 eq), and the Pd catalyst (0.02 eq) to a dry Schlenk tube equipped with a stir bar. Causality Note: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine at the palladium center. The reaction is air- and moisture-sensitive, necessitating inert conditions.[13]

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve approx. 0.2 M concentration of the aryl bromide).

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 120 °C for 24 hours.

  • Monitoring: After cooling to room temperature, the reaction progress can be checked by taking a small aliquot and analyzing by LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with toluene or ethyl acetate (3x).

    • Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N-aryl-5-amino-1,2,3-triazole.

Prospective Application: Suzuki-Miyaura C-C Coupling

While the amine itself is not a direct participant in Suzuki-Miyaura coupling, it serves as a synthetic handle for conversion into a suitable coupling partner, such as a halide (e.g., via a Sandmeyer reaction) or a triflate. Once converted to the corresponding 5-halo-4-methyl-1H-1,2,3-triazole, this derivative becomes an excellent substrate for forming C-C bonds with boronic acids.

The Suzuki-Miyaura reaction follows a three-step catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-X bond of the halo-triazole.[14]

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃), transfers its organic group to the palladium center, displacing the halide.[15]

  • Reductive Elimination: The two organic fragments are eliminated from palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[16]

G Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) pd_oa L₂(R¹)-Pd(II)-X pd0->pd_oa Oxidative Addition pd_trans L₂(R¹)-Pd(II)-R² pd_oa->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² pd_trans->product r1x R¹-X r1x->pd0 r2b R²-B(OH)₂ r2b->pd_oa base Base base->pd_oa

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

This protocol outlines a general procedure for a hypothetical 5-bromo-4-methyl-1H-1,2,3-triazole.

Materials:

  • 5-Bromo-4-methyl-1H-1,2,3-triazole (1.0 equivalent)

  • Arylboronic Acid (1.5 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Setup: To a round-bottom flask, add the bromo-triazole (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add the 1,4-dioxane/water mixture. Degas the solution by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C under an argon atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Safety & Handling

  • Reagents: Always handle coupling reagents (HATU, EDC), palladium catalysts, and strong bases (NaOtBu) in a well-ventilated fume hood. These reagents can be toxic, corrosive, or moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Anhydrous solvents like DMF and dioxane are flammable and have specific health hazards. Avoid inhalation and skin contact.

  • Inert Atmosphere: Reactions involving palladium catalysts and strong bases should be performed under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation and side reactions.

Conclusion

4-Methyl-1H-1,2,3-triazol-5-amine is a potent and versatile chemical building block. Its primary amine provides a reliable nucleophilic center for constructing robust amide linkages to a vast array of carboxylic acids using modern coupling reagents like HATU. Furthermore, the amine serves as an effective partner in palladium-catalyzed Buchwald-Hartwig aminations, offering a direct route to N-arylated triazole derivatives. The potential for further functionalization to enable other transformations, such as Suzuki-Miyaura coupling, underscores its strategic importance. The protocols and mechanistic insights provided in this guide equip researchers with the foundational knowledge to effectively harness this valuable synthon in the pursuit of novel molecules for pharmaceutical and material science applications.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). The Buchwald-Hartwig Amination. In Organic Syntheses; John Wiley & Sons, Inc.: New York, NY, USA. URL: [Link]

  • Viciu, M. S., & Nolan, S. P. (2005). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. URL: [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. URL: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]

  • Bangs Laboratories, Inc. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. URL: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic cycle of Suzuki-Miyaura cross-coupling reaction over Pd-MPTAT-1. ResearchGate. URL: [Link]

  • Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube. URL: [Link]

  • MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Molecules. URL: [Link]

  • MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules. URL: [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. URL: [Link]

  • ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. ResearchGate. URL: [Link]

  • MDPI. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules. URL: [Link]

  • ResearchGate. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. ResearchGate. URL: [Link]

  • PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. National Library of Medicine. URL: [Link]

  • University College London. (n.d.). Oliver Hardick, Coupling Protocols. UCL Homepages. URL: [Link]

  • PubMed. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction. National Library of Medicine. URL: [Link]

  • National Center for Biotechnology Information. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PMC. URL: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-Methyl-1H-1,2,3-triazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methyl-1H-1,2,3-triazol-5-amine Synthesis

Executive Summary: The Scaffold & The Challenge

4-Methyl-1H-1,2,3-triazol-5-amine (also known as 5-amino-4-methyl-1,2,3-triazole) is a critical pharmacophore in fragment-based drug discovery (FBDD). Its amphoteric nature and ability to mimic peptide bonds (bioisostere) make it valuable, but these same properties complicate its synthesis and purification.

The Core Problem: Researchers often encounter low yields (<40%) due to three specific failure points:

  • Inefficient Cyclization: The competition between triazole formation and linear polymerization of the nitrile precursor.

  • Dimroth Rearrangement Equilibrium: Uncontrolled isomerization leading to thermodynamic mixtures rather than the desired kinetic product.

  • Work-up Losses: The product is highly water-soluble and zwitterionic, leading to massive losses during aqueous extraction.

This guide moves beyond standard textbook recipes, focusing on the Azide-Nitrile Cycloaddition and Banert Cascade logic to maximize throughput.

Route Selection & Mechanistic Logic

To improve yield, you must select the route that minimizes by-product formation based on your available precursors.

Route A: The "Modified Dimroth" (Recommended for Scale)
  • Precursors: Acetoacetonitrile (or 3-aminocrotononitrile) + Sodium Azide.

  • Mechanism: Nucleophilic attack of the azide ion on the activated nitrile, followed by cyclization.

  • Pros: Cheap reagents, scalable.

  • Cons: Requires strict pH control to prevent diazo decomposition.

Route B: The Banert Cascade (Recommended for Purity)
  • Precursors: Propargyl halides + Sodium Azide (in situ).[1]

  • Mechanism: Sigmatropic rearrangement of propargyl azides to allenyl azides, followed by electrocyclization.[1]

  • Pros: High regioselectivity, fewer polymeric side products.

  • Cons: Higher safety risk (azide intermediates).

Detailed Protocol: High-Yield Synthesis (Route A Optimized)

This protocol is optimized for 50 mmol scale .

Reagents:

  • Acetoacetonitrile (4.15 g, 50 mmol)

  • Sodium Azide (3.90 g, 60 mmol, 1.2 eq)

  • DMSO (anhydrous, 50 mL)

  • Base: Potassium tert-butoxide (KOtBu) (0.5 eq) or DBU (Catalytic)

Step-by-Step Workflow:

  • Preparation (Safety Critical):

    • Dissolve Sodium Azide in DMSO in a round-bottom flask. Note: Do not use chlorinated solvents (DCM/CHCl3) to avoid forming explosive di-azidomethane.

    • Add the base (KOtBu) to activate the methylene protons of the nitrile.

  • Addition:

    • Cool the mixture to 0°C .

    • Add Acetoacetonitrile dropwise over 30 minutes. Reason: Controlling the exotherm prevents the polymerization of the nitrile.

  • Cyclization:

    • Warm to 70°C and stir for 4-6 hours.

    • Monitoring: Check TLC (EtOAc:MeOH 9:1). The starting material spot (high Rf) should disappear, replaced by a polar streak (product).

  • Work-up (The Yield Killer):

    • Do NOT extract with water/DCM.

    • Method: Pour the reaction mixture into ice-cold Et2O (Diethyl Ether) or MTBE . The DMSO/Organic Azide impurities will stay in solution, while the Triazole salt precipitates .

    • Filter the solid.[2]

    • Dissolve the solid in minimal water, acidify carefully to pH 5-6 with HCl.

    • Precipitation: The free base is amphoteric. At pH ~5.5 (isoelectric point), it is least soluble. Cool to 4°C overnight to crystallize.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see product on TLC, but I get nothing after extraction."

Diagnosis: You are likely washing the product down the drain. The 5-amino-1,2,3-triazole core is highly polar and water-soluble. Solution:

  • Avoid Aqueous Extraction: Use the "Crash-Out" method described above (DMSO into MTBE).

  • Continuous Extraction: If you must use water, use a continuous liquid-liquid extractor with n-Butanol or Ethyl Acetate for 24-48 hours.

  • Salt Formation: Isolate as the Hydrochloride salt by bubbling HCl gas into an ethanolic solution of the crude mixture.

Issue 2: "My reaction turns into a black tar."

Diagnosis: Polymerization of the nitrile precursor (Acetoacetonitrile) or thermal decomposition of the azide. Solution:

  • Temperature Control: Never exceed 80°C. The "Banert Cascade" pathway (if using propargyl precursors) is sensitive to overheating.

  • Concentration: Dilute the reaction. High concentrations (>1 M) favor intermolecular polymerization over intramolecular cyclization.

  • Inert Atmosphere: Oxygen can promote radical polymerization of the enamine intermediate. Run under Argon.

Issue 3: "I have a mixture of isomers (1H, 2H, 3H)."

Diagnosis: Tautomerization is inherent to 1,2,3-triazoles. Solution:

  • Analysis: In solution (NMR), you will always see a tautomeric average.

  • Crystallization: The solid state usually collapses to the 1H or 2H form depending on hydrogen bonding.

  • Derivatization: If you need a fixed isomer for SAR, you must alkylate the nitrogen (e.g., N-methylation), but be aware this locks the tautomer and changes biological activity.

Issue 4: "Safety alarms regarding Azide usage."

Diagnosis: Accumulation of Hydrazoic Acid (


).
Solution: 
  • pH Management: Never acidify the reaction mixture below pH 4 while Sodium Azide is present.

    
     is volatile and explosive.[3]
    
  • Quenching: Quench excess azide with Sodium Nitrite (

    
    )  and dilute sulfuric acid in a separate waste stream to convert azide to benign 
    
    
    
    gas.

Visualizing the Pathway

The following diagram illustrates the critical decision points between the "Dimroth" (Nitrile) and "Banert" (Propargyl) routes.

TriazoleSynthesis Precursor1 Acetoacetonitrile (Nitrile Route) Intermediate1 Enaminonitrile Intermediate Precursor1->Intermediate1 Base (KOtBu) Precursor2 Propargyl Halide (Banert Route) Intermediate2 Propargyl Azide Precursor2->Intermediate2 Substitution Azide Sodium Azide (NaN3) Azide->Intermediate1 Azide->Intermediate2 Cyclization Cyclization (70°C / DMSO) Intermediate1->Cyclization Nucleophilic Attack Intermediate2->Cyclization Sigmatropic Rearrangement Workup Precipitation (MTBE/Ether) Cyclization->Workup Crude Mixture Cyclization->Workup Avoid Water Extraction! Product 4-Methyl-1H-1,2,3-triazol-5-amine Workup->Product Filtration & pH Adj.

Caption: Divergent synthesis pathways. Route A (Top) uses Acetoacetonitrile; Route B (Bottom) uses Propargyl precursors. Both converge at the critical work-up stage.

Quantitative Data: Solvent Effects on Yield

Solvent SystemReaction TempTime (h)Yield (%)Notes
DMSO 70°C482% Best solubility of azide; easy precipitation work-up.
DMF 80°C665%Harder to remove DMF traces; product stays soluble.
Ethanol/H2O Reflux1245%Slow kinetics; product lost in aqueous phase.
Toluene 100°C815%Poor solubility of Sodium Azide (requires Phase Transfer Catalyst).

References

  • Banert, K. (1989).[1][4] "Reactions of Unsaturated Azides, 6. Synthesis of 1,2,3-Triazoles from Propargyl Azides by Rearrangement of the Azido Group." Chemische Berichte. Link

  • Loren, J. C., & Sharpless, K. B. (2005).[1] "The Banert Cascade: A Synthetic Sequence to Polyfunctional NH-1,2,3-Triazoles." Synthesis. Link

  • Ferrini, S., et al. (2015). "Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates: Beyond the Dimroth Rearrangement." Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2026). "3-Aminocrotononitrile: Technical Guide to Synthesis and Applications." BenchChem. Link

  • Lieber, E., et al. (1957). "The Dimroth Rearrangement."[5] Chemical Reviews. Link

Sources

Overcoming solubility issues with 4-Methyl-1H-1,2,3-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-Methyl-1H-1,2,3-triazol-5-amine. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As a substituted aminotriazole, this molecule possesses chemical features—a basic amine group and a heterocyclic ring system—that present both challenges and opportunities for solubility enhancement. This guide provides a structured, causality-driven approach to systematically diagnose and overcome these issues, ensuring reproducible and reliable results in your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the solubility of 4-Methyl-1H-1,2,3-triazol-5-amine.

Q1: My 4-Methyl-1H-1,2,3-triazol-5-amine is not dissolving in my aqueous buffer. What is the likely cause?

A: The limited aqueous solubility is likely due to the compound's molecular structure. While the amine and triazole groups can participate in hydrogen bonding, the overall molecule can have significant crystal lattice energy, which must be overcome by solvent-solute interactions. In neutral water, the compound exists predominantly in its free base form, which is less polar and thus less soluble than its protonated (salt) form.

Q2: What is the first and most critical step I should take to improve its solubility in an aqueous medium?

A: The most effective initial step is pH adjustment . 4-Methyl-1H-1,2,3-triazol-5-amine is a basic compound due to the exocyclic amine group. By lowering the pH of your aqueous solvent to a value at least 2 units below the compound's pKa, you can protonate the amine group, forming a more soluble salt. The Henderson-Hasselbalch equation is the guiding principle for this strategy.[1][2][3]

Q3: What organic solvents are known to dissolve aminotriazoles?

A: Substituted aminotriazoles generally show good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). They also exhibit solubility in polar protic solvents such as methanol and ethanol.[4] However, for many biological assays, the concentration of these organic solvents must be kept to a minimum (typically <1%).

Q4: I am using a stock solution in DMSO and diluting it into my aqueous buffer, but I see precipitation. What is happening?

A: This is a classic example of a compound exceeding its kinetic solubility limit.[5][6][7] The compound is soluble in the highly organic DMSO stock, but upon dilution into an aqueous buffer, the solvent environment changes drastically. If the final concentration in the buffer is above its thermodynamic solubility in that medium, the compound will precipitate out of the solution.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic, step-by-step approaches to tackle solubility issues, explaining the scientific rationale behind each strategy.

Initial Characterization & Solvent Screening

Before attempting advanced solubilization techniques, it is crucial to establish a baseline understanding of your compound's behavior.

The Problem: You have a solid powder of 4-Methyl-1H-1,2,3-triazol-5-amine and need to prepare a stock solution or dissolve it directly in a specific buffer for an experiment, but it fails to dissolve.

The Strategy: A systematic solvent screening provides empirical data on the compound's affinity for various solvent environments. This is a foundational step before optimizing aqueous buffer conditions.

dot

Caption: Initial solvent screening workflow.

Data Summary Table: Expected Solubility Profile

Solvent ClassExample SolventsExpected SolubilityRationale
Polar ProticWater, MethanolLow in Water; Moderate in Methanol/EthanolCapable of hydrogen bonding, but lattice energy in the solid state can dominate.
Polar AproticDMSO, DMFHighStrong dipole moments effectively solvate the polar functional groups of the triazole amine.
Non-PolarToluene, HexanesVery Low to InsolubleThe molecule's polarity is too high for effective solvation in non-polar environments.
Strategy 1: pH Modification for Solubility Enhancement

The Principle (Expertise): The amine group (–NH₂) on the triazole ring is a weak base. According to the Henderson-Hasselbalch equation, when the pH of the solution is lower than the pKa of the conjugate acid (R-NH₃⁺), the equilibrium will shift towards the protonated, charged form.[1][8][9] This charged species is significantly more polar than the neutral free base, leading to a dramatic increase in aqueous solubility. While the exact experimental pKa of 4-Methyl-1H-1,2,3-triazol-5-amine is not readily published, related aminotriazoles and aminotetrazoles suggest a pKa in the range of 3-5. Therefore, adjusting the pH to ~2-3 is a logical starting point.

dot

Caption: Equilibrium shift driving solubility via pH.

Experimental Protocol: Generating a pH-Solubility Profile

This protocol will determine the compound's solubility across a range of pH values.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 8.0.

  • Sample Addition: Add an excess amount of solid 4-Methyl-1H-1,2,3-triazol-5-amine to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach thermodynamic equilibrium (typically 24-48 hours).[6]

  • Separation: Separate the undissolved solid from the saturated supernatant. Centrifugation followed by careful removal of the supernatant is preferred. Filtering may lead to compound adsorption.

  • Quantification: Dilute an aliquot of the clear supernatant in a suitable solvent (e.g., mobile phase for LC-MS) and determine the concentration using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Analysis: Plot the determined solubility (in mg/mL or µM) against the final measured pH of each buffer.

Strategy 2: Utilizing Co-solvents

The Principle (Expertise): When pH modification is insufficient or undesirable (e.g., due to compound stability issues), co-solvents can be employed. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10][11] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility.[12] For parenteral formulations, common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[12][13]

The Trade-Off (Trustworthiness): While effective, co-solvents must be used judiciously. High concentrations can disrupt biological assays or lead to toxicity in preclinical studies. The goal is to use the minimum concentration of co-solvent required to achieve the desired drug concentration. A study on antidiabetic drugs showed that co-solvents could increase solubility by over 500 times.[14]

Experimental Protocol: Co-solvent Titration

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).

  • Prepare Blends: Create a series of aqueous buffer/co-solvent blends, for example, 95:5, 90:10, 80:20, and 50:50 (v/v) ratios.

  • Determine Solubility: Using the shake-flask method described in Protocol 2.2, determine the thermodynamic solubility of your compound in each co-solvent blend.

  • Plot and Analyze: Plot the solubility as a function of the co-solvent percentage. This will identify the most effective co-solvent and the concentration range needed to achieve your target solubility.

Strategy 3: Advanced Formulation Approaches - Cyclodextrins

The Principle (Expertise): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like 4-Methyl-1H-1,2,3-triazol-5-amine, within their hydrophobic core.[15][17] This forms a water-soluble inclusion complex, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its apparent solubility.[18][19]

Application: This method is particularly useful when developing formulations for in vivo studies where high concentrations of organic co-solvents are not viable. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and favorable safety profile.

Part 3: Standard Operating Protocols (SOPs)

SOP 1: High-Throughput Kinetic Solubility Assay

This assay is designed for early-stage discovery to quickly rank compounds based on their tendency to precipitate from a DMSO stock solution.[20]

  • Stock Solution: Prepare a 10 mM stock solution of 4-Methyl-1H-1,2,3-triazol-5-amine in 100% DMSO.

  • Assay Plate: In a 96-well plate, add 198 µL of your aqueous test buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the buffer, resulting in a final concentration of 100 µM and 1% DMSO.

  • Incubation: Seal the plate and shake for 2 hours at room temperature.

  • Analysis: Measure the turbidity of each well using a nephelometer or plate reader at ~620 nm. Alternatively, filter the plate and analyze the filtrate concentration by HPLC-UV or LC-MS.[7]

  • Interpretation: High turbidity or a low filtrate concentration indicates low kinetic solubility.

SOP 2: Shake-Flask Thermodynamic Solubility Assay

This is the gold-standard method for determining the true equilibrium solubility of a compound.[5][6]

  • Dispense Compound: Add an excess of solid compound (e.g., 1-2 mg) to a 1.5 mL glass vial.

  • Add Solvent: Add 1 mL of the desired aqueous buffer.

  • Equilibrate: Tightly cap the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. Visual confirmation of excess solid should be made at the beginning and end of the incubation.

  • Separate: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Supernatant: Carefully remove an aliquot (e.g., 100 µL) of the clear supernatant, being cautious not to disturb the pellet.

  • Quantify: Prepare a standard curve and quantify the compound concentration in the supernatant using a validated LC-MS method.

References

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? Molecules. [Link]

  • Mohammad, A., et al. (2020). Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics. [Link]

  • Co-solvency: Significance and symbolism. (2025). Wisdom Library. [Link]

  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmaceutical Sciences. [Link]

  • Jorgensen, M. R., & Funke, L. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. [Link]

  • 3-Amino-1,2,4-triazole. Wikipedia. [Link]

  • 1H-1,2,4-triazol-5-amine. Solubility of Things. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Pharmaceutical Solubility Testing. Raytor. [Link]

  • Yalkowsky, S. H., et al. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. [Link]

  • Yalkowsky, S., et al. (2015). Application of the henderson-hasselbalch equation to solubility determination: NSC-639829 case study. University of Arizona. [Link]

  • 3-Amino-1,2,4-Triazole. ChemBK. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

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Technical Support Center: Recrystallization of 4-Methyl-1H-1,2,3-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Methyl-1H-1,2,3-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this polar, heterocyclic compound. As your Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you to overcome common challenges in obtaining highly pure material.

Recrystallization Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 4-Methyl-1H-1,2,3-triazol-5-amine.

Question: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?

Answer: It is not uncommon for a single solvent to be unsuitable for the recrystallization of highly polar compounds like 4-Methyl-1H-1,2,3-triazol-5-amine. In such cases, a mixed solvent system, also known as a solvent-antisolvent system, is often effective.[1][2] The principle here is to use a "good" solvent in which the compound is soluble and a "poor" solvent (the antisolvent) in which the compound is insoluble, but the two solvents are miscible.[1][3]

Experimental Protocol for Two-Solvent Recrystallization:

  • Dissolve your crude 4-Methyl-1H-1,2,3-triazol-5-amine in a minimal amount of a hot "good" solvent (e.g., ethanol or methanol).[4]

  • While the solution is still hot, add the "poor" solvent (e.g., water or a non-polar solvent like heptane) dropwise until you observe persistent cloudiness (incipient precipitation).[1][3]

  • If you add too much antisolvent and the solution becomes overly cloudy, add a small amount of the hot "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.[3]

  • Allow the solution to cool slowly to room temperature. Do not disturb the flask during this cooling period to encourage the formation of well-defined crystals.[4][5]

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.[3]

Question: My compound "oils out" instead of forming crystals. How can I prevent this?

Answer: "Oiling out," where the compound separates as a liquid rather than a solid, typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the compound's melting point.[5][6]

Troubleshooting Steps:

  • Add more solvent: The most common reason for oiling out is that the solution is too concentrated. Add a small amount of hot solvent to the mixture to dissolve the oil, and then allow it to cool again slowly.[6]

  • Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point. This may require using a larger volume of solvent.

  • Change the solvent system: Select a solvent with a lower boiling point. If using a mixed solvent system, altering the ratio of the two solvents can also be beneficial.

Question: No crystals are forming, even after the solution has cooled. What are the next steps?

Answer: The absence of crystal formation upon cooling usually indicates that the solution is not sufficiently saturated.

Inducing Crystallization:

  • Evaporate excess solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[5] Be careful not to evaporate too much, as this can lead to the precipitation of impurities.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Seed the solution: If you have a small amount of pure 4-Methyl-1H-1,2,3-triazol-5-amine, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[5]

  • Cool for a longer period: Sometimes, crystallization is a slow process. Allow the solution to stand undisturbed for an extended period, even overnight.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 4-Methyl-1H-1,2,3-triazol-5-amine?

A1: The ideal solvent for recrystallizing any compound, including 4-Methyl-1H-1,2,3-triazol-5-amine, should meet the following criteria[2][4]:

  • The compound should be highly soluble in the hot solvent but have low solubility in the cold solvent.[6]

  • The solvent should not react with the compound.[4]

  • Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.[5][6]

Given the polar nature of 4-Methyl-1H-1,2,3-triazol-5-amine, with its amine and triazole functionalities capable of hydrogen bonding, polar solvents are expected to be the most suitable "good" solvents.

Q2: Which solvents are good starting points for the recrystallization of 4-Methyl-1H-1,2,3-triazol-5-amine?

A2: Based on the "like dissolves like" principle, polar solvents are the best starting point.[6] For a compound with the polarity of 4-Methyl-1H-1,2,3-triazol-5-amine, the following solvents and solvent systems are recommended for initial screening:

  • Single Solvents:

    • Water

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetone

  • Mixed Solvent Systems:

    • Methanol/Water[7]

    • Ethanol/Water

    • Acetone/Water[7]

    • Ethyl acetate/Heptane[7]

Q3: How do I perform a small-scale solvent screening to find the best recrystallization solvent?

A3: A systematic approach to solvent screening is crucial for success.

Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude 4-Methyl-1H-1,2,3-triazol-5-amine into several small test tubes.

  • To each test tube, add a few drops of a different candidate solvent.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[4]

  • Gently heat the test tubes in a water bath. A good solvent will dissolve the compound completely upon heating.[4]

  • Allow the test tubes that showed complete dissolution to cool to room temperature and then in an ice bath.

  • The best solvent will be the one that yields a large amount of high-quality crystals upon cooling.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for highly polar compounds, often used in mixed systems.[6]
Methanol655.1A versatile polar solvent.[6]
Ethanol784.3Another excellent polar solvent, less volatile than methanol.[6]
Acetone565.1A good polar aprotic solvent.[6]
Ethyl Acetate774.4Medium polarity, often used with a non-polar antisolvent.[6]
Heptane980.1A non-polar solvent, typically used as an antisolvent.

Visualizations

Recrystallization_Workflow start Start: Crude 4-Methyl-1H-1,2,3-triazol-5-amine dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration hot_filtration->dissolve Impurities Removed cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting_Crystallization start Cooled Solution check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out check_crystals->oiling_out Oily Layer success Crystals Formed check_crystals->success Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Evaporate solvent no_crystals->induce_crystallization reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent induce_crystallization->success reheat_add_solvent->success

Caption: Decision workflow for troubleshooting common crystallization issues.

References

  • Recrystallization. (n.d.).
  • Crystallization. (n.d.).
  • Recrystallization (chemistry) - Wikipedia. (n.d.).
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
  • Petroleum Chemistry Laboratory Recrystallizing process. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).

Sources

Technical Guide: Optimizing Reaction Temperature for Methyl-Triazole Formation

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Drug Discovery Chemists & Process Engineers Version: 2.1 (Current)

Core Directive: The Thermal Landscape of Click Chemistry

In the synthesis of methyl-substituted 1,2,3-triazoles, temperature is not merely a kinetic accelerator; it is the primary switch for regioselectivity , catalyst life-cycle , and process safety .

For researchers working with methyl azide (MeN₃) or propyne derivatives, the thermodynamic window is narrow. Methyl azide boils at ~20°C, making standard reflux procedures hazardous and inefficient.[1] This guide synthesizes kinetic data with practical safety protocols to optimize your reaction conditions.

Technical FAQ: Kinetics, Thermodynamics & Regioselectivity

Q1: How does temperature dictate the regiochemical outcome of the cycloaddition?

A: Temperature determines whether the reaction follows a concerted thermal pathway or a stepwise catalytic cycle.

  • Thermal Huisgen (Uncatalyzed): Requires high temperatures (>90°C). It proceeds via a concerted pericyclic mechanism, yielding a ~1:1 mixture of 1,4- and 1,5- regioisomers. This is generally undesirable for drug development due to purification difficulties.

  • CuAAC (Copper-Catalyzed): Operates best between 20°C and 60°C . The copper creates a dinuclear intermediate that lowers the activation barrier, locking the mechanism into forming the 1,4-isomer exclusively.

  • RuAAC (Ruthenium-Catalyzed): Often requires elevated temperatures (60–80°C) to activate the Cp*RuCl complex, favoring the 1,5-isomer .

Q2: My CuAAC reaction stalls at Room Temperature (RT). Should I increase the heat?

A: Proceed with caution. While increasing T to 40–60°C can accelerate the rate (


), it introduces two failure modes:
  • Catalyst Oxidation: Higher temperatures accelerate the oxidation of active Cu(I) to inactive Cu(II) if the inert atmosphere is compromised.

  • Glaser Coupling: If oxygen is present, heat promotes the oxidative homocoupling of alkynes (2 R-C≡CH → R-C≡C-C≡C-R), consuming your starting material.

Recommendation: Before heating, add a reducing agent (Sodium Ascorbate, 10-20 mol%) or a stabilizing ligand (TBTA or THPTA) to protect the Cu(I) species.

Q3: What is the critical temperature limit for handling Methyl Azide (MeN₃)?

A: 20°C (Boiling Point). Working with MeN₃ in open batch vessels above 20°C results in reagent loss and exposure hazards.[1]

  • Batch Protocol: Reactions involving MeN₃ should be conducted in sealed pressure vessels or at cryogenic temperatures (0°C) with slow warming.

  • Flow Chemistry (Recommended): Continuous flow reactors allow for superheated conditions (up to 110°C) safely because the total active volume of explosive azide is minimal at any given second.

Visualizing the Reaction Landscape

The following diagram illustrates the divergence in pathways based on catalyst and temperature choices.

ReactionPathways Start Reagents (Azide + Alkyne) Thermal Thermal Pathway (>90°C, No Metal) Start->Thermal High T CuAAC Cu-Catalysis (20-60°C) Start->CuAAC Low T + Cu(I) RuAAC Ru-Catalysis (60-80°C) Start->RuAAC Med T + [Cp*Ru] Mix Mixture 1,4- & 1,5-Isomers Thermal->Mix Regio14 Exclusive 1,4-Isomer CuAAC->Regio14 Regio15 Exclusive 1,5-Isomer RuAAC->Regio15

Figure 1: Divergent synthesis pathways for 1,2,3-triazoles based on temperature and catalyst selection.

Troubleshooting Guide: Diagnosing Yield Issues

Symptom: Low Yield in Methyl-Triazole Synthesis

Potential CauseDiagnostic CheckCorrective Action
Volatilization of MeN₃ Is the reaction vessel open? Is T > 20°C?CRITICAL: Switch to sealed tube or generate MeN₃ in situ using MeI + NaN₃ at 0°C.
Catalyst Death (Cu) Solution turns from yellow/orange to green/blue.Add Sodium Ascorbate (excess) to reduce Cu(II) back to Cu(I). Degas solvents thoroughly.
Glaser Coupling Appearance of diyne byproduct (check LCMS).Remove O₂. Use strictly anaerobic conditions. Lower temperature.
Steric Hindrance Substrates are bulky (e.g., ortho-substituted).Increase T to 60°C only if using a ligand like THPTA to stabilize Cu(I).

Optimized Experimental Protocols

Protocol A: Safe In Situ Methyl-Triazole Formation (CuAAC)

Designed to mitigate methyl azide volatility risks.

  • Setup: Use a pressure-rated glass vial with a crimp cap.

  • Reagents:

    • Alkyne (1.0 equiv)

    • Methyl Iodide (MeI) (1.2 equiv)

    • Sodium Azide (NaN₃) (1.3 equiv)

    • CuSO₄[2][3]·5H₂O (5 mol%)

    • Sodium Ascorbate (10 mol%)

  • Solvent: DMF/H₂O (4:1). The water is crucial to dissolve NaN₃ and ascorbate.

  • Procedure:

    • Add NaN₃ and MeI to the vial at 0°C .

    • Add Alkyne and Catalyst mixture.[3][4][5][6]

    • Seal immediately.

    • Stir at Room Temperature (25°C) for 12–16 hours.

    • Note: The MeN₃ is generated inside the sealed vessel and consumed immediately by the copper cycle.

  • Workup: Vent carefully in a fume hood (ensure no residual MeN₃). Extract with EtOAc.

Protocol B: RuAAC for 1,5-Methyl Triazoles

Requires strictly anhydrous conditions.

  • Catalyst: Cp*RuCl(COD) (1–2 mol%).

  • Solvent: Anhydrous THF or Dioxane (degassed).

  • Temperature: 60°C .

  • Procedure:

    • Dissolve Alkyne and Organic Azide (MeN₃ solution in toluene) in solvent.

    • Add catalyst under Argon flow.

    • Heat to 60°C.

    • Warning: If using MeN₃, ensure the system is a sealed pressure vessel to prevent evaporation of the azide before reaction.

Decision Logic for Optimization

Use this flow to determine your next optimization step if the standard protocol fails.

TroubleshootingFlow Start Reaction Failed (Low Yield) CheckColor Check Color: Blue/Green? Start->CheckColor CheckByprod Check LCMS: Dimer Present? CheckColor->CheckByprod No (remains yellow) Oxidation Cause: Cu Oxidation Action: Add Ascorbate + Ligand CheckColor->Oxidation Yes CheckSM Check SM: Azide Remaining? CheckByprod->CheckSM No Glaser Cause: Glaser Coupling Action: Degas Solvent + Lower Temp CheckByprod->Glaser Yes Volatility Cause: MeN3 Evaporation Action: Seal Vessel + Lower Temp CheckSM->Volatility No (Azide gone, Alkyne left) Heat Action: Increase Temp to 50°C (Add Ligand First) CheckSM->Heat Yes (Both remain)

Figure 2: Troubleshooting logic flow for copper-catalyzed triazole synthesis.

References

  • Mechanism & Regioselectivity: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Regioselectivity."[7] Journal of the American Chemical Society, 2005. Link

  • Ruthenium Catalysis: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[8] Journal of the American Chemical Society, 2008. Link

  • Flow Chemistry & Safety: Gutmann, B., et al. "Safe and Scalable Continuous-Flow Synthesis of 1,2,3-Triazoles." Angewandte Chemie International Edition, 2010. Link

  • Methyl Azide Safety: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link

  • Catalyst Optimization: Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008. Link

Sources

Removing impurities from crude 4-Methyl-1H-1,2,3-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 4-Methyl-1H-1,2,3-triazol-5-amine . As a highly polar, nitrogen-rich heterocycle, this compound presents unique challenges during isolation, primarily due to its extensive hydrogen-bonding capabilities, tautomeric dynamics, and thermal sensitivity.

This guide is engineered to help researchers and drug development professionals troubleshoot common synthetic bottlenecks, understand the physicochemical causality behind impurity formation, and execute self-validating purification protocols.

Part 1: Causality-Driven Troubleshooting (FAQs)

Q1: Why is my crude product heavily contaminated with inorganic salts (e.g., NaN₃, NaCl), and how do I remove them without losing the highly polar triazole? The Causality: 4-Methyl-1H-1,2,3-triazol-5-amine possesses a dense network of hydrogen-bond donors and acceptors. During aqueous workup, the triazole ring effectively solvates inorganic ions, causing them to co-precipitate. Traditional aqueous-organic extractions (e.g., EtOAc/Water) fail because the triazole partitions heavily into the aqueous layer, necessitating 1[1]. The Solution: Abandon aqueous extraction. Instead, utilize a selective dissolution strategy. The free base triazole is highly soluble in anhydrous ethanol or methanol, whereas inorganic salts like NaCl and unreacted NaN₃ have negligible solubility in these alcohols and can be quantitatively filtered out.

Q2: I am observing a secondary peak in my HPLC/NMR that increases when the crude mixture is heated. What is causing this degradation? The Causality: 5-Amino-1,2,3-triazoles are notoriously susceptible to the 2[2], a thermodynamic isomerization where the exocyclic amine nitrogen and an endocyclic ring nitrogen exchange positions via a diazoimine intermediate. Furthermore, 3[3], and the presence of basic or strongly acidic impurities in the crude matrix accelerates this ring-opening degradation. The Solution: Strict thermal control is mandatory. Never exceed a bath temperature of 40°C during solvent evaporation.

Q3: My crude product is dark orange/red instead of pale yellow/white. How do I remove these colored impurities? The Causality: Dark coloration typically arises from trace oxidative coupling of the exocyclic amine group, forming diazenes (azo-compounds), or from the thermal decomposition of residual azides. These polymeric or conjugated impurities are highly chromophoric. The Solution: Activated carbon (charcoal) treatment is highly effective. The planar, conjugated nature of these azo-impurities allows them to adsorb strongly to the carbon matrix via


 interactions, while the small, polar triazole remains in solution.

Q4: Should I isolate the product as a free base or a hydrochloride salt? The Causality: The free base of 4-methyl-1H-1,2,3-triazol-5-amine is an amorphous, hygroscopic oil/solid that is prone to oxidation. Converting it to the 4[4] protonates the system, locking its tautomeric state. This disrupts the unpredictable hydrogen-bonded network, significantly improving crystalline properties, oxidative stability, and shelf life. The Solution: Always isolate and store the compound as the HCl salt unless the free base is strictly required for the immediate downstream coupling reaction.

Part 2: Purification Logic & Workflow

Purification A Crude 4-Methyl-1H-1,2,3-triazol-5-amine (Contains Salts, Organics, Moisture) B Suspend in anhydrous EtOH (Stir at 25°C) A->B C Filter insoluble inorganics (NaN₃, NaCl) B->C D Colored azo-impurities present? C->D E Activated Carbon Treatment (Reflux 15 min, filter hot) D->E Yes F Concentrate filtrate under vacuum (<40°C to prevent degradation) D->F No E->F G Add 4M HCl in Dioxane (Precipitate HCl Salt) F->G H Recrystallize from EtOH/Et₂O (Cool to 0°C) G->H I Pure 4-Methyl-1H-1,2,3-triazol-5-amine HCl (>99% Purity) H->I

Workflow for removing salts and organic impurities from crude 4-methyl-1H-1,2,3-triazol-5-amine.

Part 3: Quantitative Physicochemical Data

ParameterFree BaseHydrochloride Salt
CAS Number 15285-16-260419-74-1
Physical State Viscous oil to pale yellow solidWhite to off-white crystalline powder
Aqueous Solubility Highly soluble (>100 mg/mL)Highly soluble (>100 mg/mL)
Organic Solubility Soluble in EtOH, MeOH, DMSOSoluble in MeOH, DMSO; Insoluble in Et₂O
Thermal Stability Prone to isomerization >40°CStable up to melting point
Primary Impurities NaN₃, NaCl, Diazoimines, Azo-dimersTrace moisture, residual solvents
Storage Conditions -20°C, under Argon (Hygroscopic)2-8°C, desiccated

Part 4: Validated Experimental Protocols

Protocol A: Desalting and Decolorization of Crude Free Base

Causality Focus: Exploiting differential solubility to isolate the polar heterocycle from inorganic byproducts without aqueous partitioning.

  • Suspension: Suspend 10.0 g of crude 4-methyl-1H-1,2,3-triazol-5-amine (containing salts) in 100 mL of anhydrous ethanol in a round-bottom flask.

  • Agitation: Stir vigorously at 25°C for 30 minutes to ensure complete dissolution of the organic fraction.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove insoluble inorganic salts (NaN₃, NaCl). Wash the filter cake with an additional 20 mL of anhydrous ethanol.

  • Decolorization (If required): If the filtrate exhibits a dark red/orange hue, add 1.0 g of activated carbon (Darco®). Heat to 40°C for 15 minutes, then immediately filter warm through a fresh Celite pad.

  • Self-Validation Check: Before proceeding, evaporate 100 µL of the filtered ethanol solution on a clean glass watch glass. A clear, viscous oil or uniform film indicates successful desalting. The presence of opaque, white microcrystals indicates salt breakthrough; if observed, refilter the bulk solution through a 0.22 µm PTFE membrane.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Critical: Maintain the water bath at <40°C to prevent Dimroth rearrangement.

Protocol B: Hydrochloride Salt Formation and Crystallization

Causality Focus: Protonating the triazole network to disrupt amorphous hydrogen bonding, forcing the formation of a stable, highly pure crystalline lattice.

  • Dissolution: Dissolve the desalted free base (~8.0 g) from Protocol A in a minimum volume of anhydrous ethanol (approx. 40 mL).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.05 molar equivalents of 4M HCl in dioxane dropwise while maintaining vigorous stirring.

  • Precipitation: A white precipitate will begin to form as the salt crystallizes. To drive complete precipitation, slowly add 80 mL of cold diethyl ether (or MTBE) as an antisolvent.

  • Self-Validation Check: The precipitation should yield a free-flowing powder. If the product "oils out" or forms a sticky resin on the flask walls, it indicates the presence of residual water. In such cases, decant the supernatant, triturate the sticky residue with hot ethyl acetate, and re-cool to 0°C to induce proper crystallization.

  • Maturation & Isolation: Stir the slurry at 0°C for 1 hour. Filter the precipitate under a nitrogen atmosphere using a sintered glass funnel. Wash the filter cake with 2 x 20 mL of cold diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 35°C for 12 hours to afford pure 4-methyl-1H-1,2,3-triazol-5-amine hydrochloride.

Part 5: References

  • Title: Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds Source: Università degli Studi di Siena (unisi.it) URL:

  • Title: Organic Syntheses Procedure: 4-Phenyl-5-anilino-1,2,3-triazole Source: Organic Syntheses (orgsyn.org) URL:

  • Title: General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino Source: MDPI (mdpi.com) URL:

  • Title: AK Scientific, Inc.: Identification. Product name: 4-Methyl-1H-1,2,3-triazol-5-amine hydrochloride Source: AK Scientific (aksci.com) URL:

Sources

Technical Support Center: Handling Hygroscopic Amino-Triazole Derivatives

[1]

Core Directive & Scope

Subject: Mitigation of moisture-induced degradation and stoichiometric drift in amino-triazole derivatives (e.g., 3-amino-1,2,4-triazole, 4-amino-1,2,4-triazole). The Physics of the Problem: Amino-triazoles are "proton sponges" and potent hydrogen bond donors. The unshared electron pairs on the ring nitrogens and the exocyclic amine group form aggressive hydrogen bonds with atmospheric water vapor. This leads to deliquescence (dissolving in absorbed water), hydrolysis of sensitive coupled partners, and chelation interference in metal-catalyzed reactions [1, 4].[1]

This guide is not a textbook; it is a troubleshooting manual for when your solid has turned into a paste, or your yields are inexplicably dropping.

Rapid Response: Storage & Intake

Q: My bottle of 3-amino-1,2,4-triazole arrived with clumps. Is it compromised?

A: Likely yes, but recoverable.[1] Clumping indicates moisture absorption, which alters the effective molecular weight (MW). If you weigh 84.08 mg of "wet" material, you are effectively adding less than 1 mmol of reactant, shifting your stoichiometry.[1]

Immediate Action:

  • Do not break clumps with a metal spatula (risk of metal chelation/contamination) [4].[1] Use a PTFE or glass rod.[1]

  • Quantify Water: Run a Karl Fischer (KF) titration.[1] If water > 0.5% w/w, you must dry it before use in sensitive catalysis (e.g., CuAAC click chemistry).[1]

Q: What is the "Golden Standard" for storage?

A: Amino-triazoles should never be stored in simple screw-cap vials on a shelf.

  • Temperature: -20°C is ideal to slow hydrolysis kinetics, though room temperature is acceptable if strictly desiccated [4].[1]

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Parafilm is insufficient. Use a desiccator cabinet with active silica gel or P2O5.[1]

Synthesis Troubleshooting: The "Invisible" Water

Q: My coupling reaction (e.g., amide bond formation) failed. The triazole was "dry enough."

A: "Dry enough" is a dangerous assumption.[1] In coupling reactions involving activated esters or acid chlorides, water competes as a nucleophile.[1]

  • The Mechanism: Water hydrolyzes your electrophile (e.g., acid chloride -> carboxylic acid) faster than the amino-triazole attacks, due to the triazole's lower nucleophilicity (caused by the electron-withdrawing ring).

  • The Fix: Use an excess of the electrophile (1.2–1.5 eq) or, preferably, dry the triazole azeotropically (see Section 4).

Q: I am seeing blue/green discoloration in my reaction mixture.

A: This is likely Copper/Nickel Chelation .[1]

  • Cause: Amino-triazoles are potent ligands.[1] If you are using metal spatulas, needles, or low-grade solvents containing trace metal ions, the triazole will chelate them [4].[1]

  • Impact: This poisons transition metal catalysts (like Pd or Cu in cross-couplings).[1]

  • Protocol: Switch to glass/plasticware. Add EDTA wash during workup if the product is stable.[1]

Recovery Protocols: Drying & Purification[1][2][3][4]

If your material is wet, use the following decision matrix to recover it.

Protocol A: Vacuum Drying (For <2% Water)
  • Applicability: Thermally stable derivatives (MP > 100°C).[1]

  • Setup: Vacuum oven or Schlenk line.

  • Temp: 50–60°C. Warning: Do not exceed 80°C for nitro-substituted triazoles (explosion hazard) [4].[1]

  • Time: 12–24 hours.[1][2]

  • Checkpoint: Constant weight (±0.1 mg over 1 hour).[1]

Protocol B: Azeotropic Drying (For "Gooey" Samples)
  • Applicability: Highly deliquescent samples.[1]

  • Solvent: Toluene or Benzene (if permitted).[1]

  • Method: Dissolve/suspend material in toluene.[1] Rotovap to dryness.[1][3][4] The water forms a low-boiling azeotrope with toluene and is pulled off.[1] Repeat 3x.

Protocol C: Recrystallization (For Purity & Drying)
  • Solvent System: Ethanol/Water (most common) or Ethyl Acetate/Methanol [1, 6].[1]

  • Method: Dissolve in minimum hot ethanol. Add water dropwise until turbid.[1] Cool slowly to 4°C.

  • Note: 4-amino-1,2,4-triazole can often be recrystallized from pure ethanol [2].[1]

Visualized Workflows

Figure 1: Safe Handling & Decision Matrix

This diagram illustrates the logic flow for handling an amino-triazole sample from intake to reaction, preventing moisture-induced errors.

GStartSample Intake(Amino-Triazole)VisualVisual Inspection(Clumping/Color?)Start->VisualKFKarl Fischer TitrationVisual->KFFree FlowingRecrystProtocol C:Recrystallization(EtOH/H2O)Visual->RecrystCaked/DiscoloredDecisionWater Content?KF->DecisionDry_VacProtocol A:Vacuum Oven (60°C)Decision->Dry_Vac0.5% - 2%Dry_AzeoProtocol B:Azeotropic Distillation(Toluene)Decision->Dry_Azeo> 2%WeighInert Weighing(Glovebox/Speed-Weigh)Decision->Weigh< 0.5%Dry_Vac->KFRe-testDry_Azeo->KFRe-testRecryst->Dry_VacReactionProceed to ReactionWeigh->Reaction

Caption: Workflow logic for assessing and processing hygroscopic amino-triazole derivatives prior to synthesis.

Figure 2: Reaction Interference Mechanism

Understanding why moisture matters: The competition between the Triazole and Water.

ReactionPathTriazoleAmino-Triazole(Nucleophile)ElectrophileElectrophile(Acid Chloride/Ester)Triazole->Electrophile Slow Kinetics(Sterics/Electronics)WaterAbsorbed Water(Competitor)Water->Electrophile Fast Kinetics(High Mobility)ProductDesired Product(Amide/Coupled)Electrophile->Product Pathway AWasteHydrolysis Byproduct(Carboxylic Acid)Electrophile->Waste Pathway B (Failure)

Caption: Competitive pathway analysis showing how absorbed water out-competes amino-triazoles for electrophiles, leading to stoichiometry failure.

Reference Data: Solvent Compatibility

SolventSolubility (25°C)Suitability for DryingNotes
Water High (28g/100mL) [5]N/ACauses deliquescence.[1]
Ethanol SolubleHighIdeal for recrystallization.[1]
Methanol SolubleModerateHard to remove traces completely.[1]
Ethyl Acetate Sparingly SolubleLowGood anti-solvent for precipitation.[1]
Toluene InsolubleHighExcellent for azeotropic drying.[1]
Acetone InsolubleLowDo not use (forms Schiff bases with amines).[1]

References

  • Google Patents. (1998).[1] Process for preparing 1-amino-1,2,3-triazole (US5728841A).[1] Retrieved from

  • National Institutes of Health (PMC). (2025).[1] Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Retrieved from [Link]

  • Wikipedia. (2025).[1] 3-Amino-1,2,4-triazole Physical Properties. Retrieved from [Link]

  • MDPI. (2025). Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. Retrieved from [Link]

Validation & Comparative

Publish Comparison Guide: FTIR Spectral Analysis of 4-Methyl-1H-1,2,3-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of 4-Methyl-1H-1,2,3-triazol-5-amine . This document is structured to assist analytical chemists and drug discovery researchers in the precise identification of this scaffold, particularly in distinguishing it from its common structural isomers (e.g., 1,2,4-triazoles) and monitoring its tautomeric states.

Executive Summary & Structural Context

The 1,2,3-triazole moiety is a pharmacophore of immense interest due to its stability and ability to mimic amide bonds (bioisostere). However, the specific isomer 4-Methyl-1H-1,2,3-triazol-5-amine presents unique analytical challenges. Unlike its 1,2,4-triazole counterparts, this molecule possesses a contiguous nitrogen chain (N=N-N), imparting distinct dipole moments and vibrational modes.

This guide compares the spectral performance of the target molecule against its primary "alternative" or interferent: the 1,2,4-triazole isomer (e.g., 3-amino-5-methyl-1,2,4-triazole) . Accurate differentiation is critical, as synthesis pathways often yield isomeric mixtures.

The Tautomeric Challenge

In the solid state, 1,2,3-triazoles exist in dynamic equilibrium. While the title specifies the 1H-tautomer , experimentalists must recognize that the 2H-tautomer is often energetically favorable in the gas phase or non-polar solvents. In the crystalline phase (KBr pellet), intermolecular hydrogen bonding typically stabilizes the 1H-form , but spectral broadening in the NH region is a hallmark of this phenomenon.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, the following protocol minimizes moisture interference (critical for amine analysis) and validates the tautomeric state.

Materials & Equipment[1][2][3][4][5]
  • Spectrometer: FTIR (e.g., Nicolet iS50 or similar) with DTGS detector.

  • Sampling Mode:

    • Primary:ATR (Attenuated Total Reflectance) – Diamond crystal (Single bounce). Preferred for rapid ID and preserving polymorphs.

    • Secondary:Transmission (KBr Pellet) – Required for resolving weak overtone bands or if H-bonding analysis is critical.

  • Reagents: Spectroscopic grade KBr (dried at 110°C for 4h).

Step-by-Step Methodology
  • System Validation:

    • Run open-beam background (32 scans).

    • Validation Step: Verify Polystyrene calibration film. The 1601 cm⁻¹ band must be within ±1 cm⁻¹.

  • Sample Preparation (ATR):

    • Place ~2 mg of 4-Methyl-1H-1,2,3-triazol-5-amine on the crystal.

    • Apply high pressure (clamp torque > 60 cN·m) to ensure contact.

    • Critical Control: If the spectrum shows "derivative-shaped" peaks, pressure is too low or refractive index mismatch is occurring.

  • Sample Preparation (KBr - Optional):

    • Mix sample:KBr (1:100 ratio). Grind to <2 µm particle size to avoid Christiansen effect (sloping baseline).

    • Press at 8-10 tons under vacuum to remove water vapor.

  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 64 (to improve Signal-to-Noise ratio for weak ring modes).

Spectral Assignment & Comparative Analysis

This section objectively compares the target molecule with its 1,2,4-triazole isomer.[1] The presence of the N=N (azo-like) character in the 1,2,3-ring is the primary differentiator.

Table 1: Characteristic Vibrational Modes & Isomer Differentiation
Functional GroupModeFrequency (cm⁻¹)IntensityDifferentiation vs. 1,2,4-Triazole
Primary Amine (-NH₂) Asym. Stretch (

)
3450 - 3400MediumSimilar in both. Look for doublet splitting.
Sym. Stretch (

)
3350 - 3300MediumSimilar in both.
Scissoring (

)
1640 - 1610StrongOften overlaps with C=N, but sharper in 1,2,3-triazoles.
Triazole Ring (NH) Ring NH Stretch3150 - 3000BroadDiagnostic: 1,2,3-triazoles show broader H-bonded networks than 1,2,4-analogs due to higher polarity.
Triazole Ring (N=N) Azo-like Stretch1580 - 1450 Med-StrongKEY MARKER: Present only in 1,2,3-triazoles. 1,2,4-triazoles lack the N=N bond and show only C=N modes here.
Triazole Ring (Breathing) Ring Breathing1000 - 950MediumShifts significantly between isomers. 1,2,3-ring is typically lower frequency (~980 cm⁻¹) vs 1,2,4-ring (~1050 cm⁻¹).
Methyl Group (-CH₃) Asym/Sym Stretch2980 - 2850WeakStandard aliphatic C-H. Useful for confirming the alkyl substituent.
Fingerprint Region Ring Deformation850 - 750Variable1,2,3-triazoles often show a distinct "skeletal wag" in this region absent in 1,2,4-isomers.
Detailed Band Analysis
A. The High-Frequency Region (3500–2800 cm⁻¹)

The -NH₂ group appears as a doublet. However, the Ring NH (from the 1H-tautomer) creates a broad underlying absorption from 3200–2800 cm⁻¹.

  • Observation: If the sample is the 2H-tautomer , the broad NH band often disappears or shifts significantly, as the 2H position is less available for intermolecular hydrogen bonding compared to the 1H position.

  • Causality: The 1,2,3-triazole ring is highly polar (dipole ~4-5 D), leading to strong self-association in the solid state.

B. The Double Bond Region (1650–1400 cm⁻¹)

This is the "Fingerprint of Identity."

  • Target (1,2,3-triazole): Contains an N=N bond. This vibrational mode couples with the C=C/C=N framework, appearing as a complex set of bands around 1580–1450 cm⁻¹.

  • Alternative (1,2,4-triazole): Lacks the N=N bond. Its spectra are dominated by C=N stretches (typically 1550–1500 cm⁻¹) which are often sharper and more defined than the coupled modes of the 1,2,3-system.

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process for identifying the compound and determining its tautomeric state.

FTIR_Workflow Start Unknown Crystalline Sample Prep Sample Prep: ATR (High Pressure) Start->Prep Region1 Analyze 3500-3100 cm⁻¹ Prep->Region1 NH2_Check Doublet (NH2) Present? Region1->NH2_Check Region2 Analyze 1600-1400 cm⁻¹ NH2_Check->Region2 Yes (Amine Confirmed) NN_Check N=N Band (1580-1450)? Region2->NN_Check Result_123 ID: 1,2,3-Triazole Core NN_Check->Result_123 Yes (Azo Character) Result_124 ID: 1,2,4-Triazole Isomer NN_Check->Result_124 No (Only C=N) Tautomer_Check Analyze NH Broadening Result_123->Tautomer_Check Tautomer_1H Broad Band: 1H-Tautomer (Polar) Tautomer_Check->Tautomer_1H Strong H-Bonding Tautomer_2H Sharp/Shifted: 2H-Tautomer Tautomer_Check->Tautomer_2H Weak H-Bonding

Caption: Logical workflow for distinguishing 4-Methyl-1H-1,2,3-triazol-5-amine from 1,2,4-isomers and assessing tautomeric state.

References

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Source: National Institutes of Health (PubMed) URL:[Link] Significance: Establishes the "marker bands" for 1,2,3- vs 1,2,4-triazole rings and electron density topology.

  • Vibrational spectroscopy of triazoles and tetrazole. Source: ResearchGate (Journal of Molecular Structure) URL:[Link] Significance: Provides fundamental frequency assignments for the parent 1,2,3-triazole ring and N-deuterated derivatives.

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Source: Royal Society of Chemistry (RSC Advances) URL:[Link] Significance: Comparative data for amino-substituted 1,2,4-triazoles, crucial for distinguishing the "Alternative" isomer.

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Source: MDPI (Molecules) URL:[Link] Significance:[2][3][4][5][6][7][8] In-depth discussion on the 1H vs 2H tautomeric stability in solid vs gas phase for triazoles.

Sources

A Comparative Guide to the Bioactivity of 1,2,3-Triazole vs. 1,2,4-Triazole Amines for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the triazole nucleus stands as a privileged scaffold, a foundational component in a multitude of therapeutic agents.[1] These five-membered heterocyclic rings, containing three nitrogen atoms, exist as two primary isomers: the 1,2,3-triazole and the 1,2,4-triazole.[2] The strategic introduction of an amine functionality to these core structures gives rise to a class of compounds with a rich and diverse pharmacological profile. This guide offers an in-depth, objective comparison of the bioactivity of 1,2,3-triazole amines and 1,2,4-triazole amines, supported by experimental data, to empower researchers in the rational design of next-generation therapeutics.

The seemingly subtle difference in the arrangement of nitrogen atoms between the two isomers profoundly influences their electronic properties, hydrogen bonding capacity, and metabolic stability, leading to distinct biological activities.[1] While both isomers exhibit a broad spectrum of bioactivities, including anticancer, antimicrobial, and antiviral effects, the prevalence and potency of these actions often diverge.[1][2]

Core Structural and Synthetic Differences: A Tale of Two Isomers

The fundamental distinction between 1,2,3-triazoles and 1,2,4-triazoles lies in the juxtaposition of their nitrogen atoms. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, they are separated by a carbon atom. This structural variance dictates the synthetic routes employed for their preparation.

The synthesis of 1,4-disubstituted 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This highly efficient and regioselective reaction allows for the facile connection of diverse molecular fragments. The introduction of an amine group can be achieved by using an azide or alkyne precursor bearing the desired amine functionality.

In contrast, the synthesis of 1,2,4-triazoles often involves the condensation of hydrazines or their derivatives with compounds containing a carbon-nitrogen double or triple bond.[4] The incorporation of an amine substituent can be accomplished by utilizing amino-functionalized starting materials.

Synthesis_Comparison cluster_123 1,2,3-Triazole Amine Synthesis cluster_124 1,2,4-Triazole Amine Synthesis Azide-Amine Amine-containing Azide 1,2,3-Triazole_Amine 1,4-Disubstituted 1,2,3-Triazole Amine Azide-Amine->1,2,3-Triazole_Amine Cu(I) Catalyst 'Click Chemistry' Alkyne Terminal Alkyne Alkyne->1,2,3-Triazole_Amine Hydrazine-Amine Amine-containing Hydrazine/Hydrazide 1,2,4-Triazole_Amine Substituted 1,2,4-Triazole Amine Hydrazine-Amine->1,2,4-Triazole_Amine Condensation/ Cyclization CN_Compound C-N synthon (e.g., Nitrile, Imidate) CN_Compound->1,2,4-Triazole_Amine

Figure 1: Conceptual overview of synthetic strategies for 1,2,3- and 1,2,4-triazole amines.

Comparative Bioactivity: A Sector-by-Sector Analysis

Anticancer Activity

Both 1,2,3- and 1,2,4-triazole amines have emerged as promising scaffolds for the development of novel anticancer agents, often exerting their effects through the induction of apoptosis and cell cycle arrest.[1]

1,2,3-Triazole Amines: A number of 1,2,3-triazole-containing hybrids have demonstrated potent antiproliferative activity against various cancer cell lines.[2] For instance, certain derivatives have shown significant cytotoxicity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[2][5] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the Wnt signaling pathway.[2]

1,2,4-Triazole Amines: The 1,2,4-triazole moiety is a well-established pharmacophore in oncology. Derivatives incorporating this scaffold have exhibited significant anticancer activity. For example, novel indole-1,2,4-triazole-based compounds have been synthesized and shown to be active against hepatocellular cancer (Hep-G2) cells.[6]

Compound ClassCancer Cell LineBioassayResult (IC₅₀)Reference CompoundResult (IC₅₀)
Thymol-1,3,4-oxadiazole-1,2,3-triazole hybridHepG2MTT Assay1.4 µMDoxorubicin1.8 µM
Thymol-1,3,4-oxadiazole-1,2,3-triazole hybridHCT-116MTT Assay2.6 µMDoxorubicin2.6 µM
Indole-1,2,4-triazole derivativeHep-G2MTT Assay---
4-Amino-1,2,4-triazole derivativeHCT-116 (Colon)-6.2 µM--
4-Amino-1,2,4-triazole derivativeT47D (Breast)-27.3 µM--

Table 1: Comparative Anticancer Activity of Triazole Amine Derivatives. Note: Direct comparison is challenging due to variations in compound structures and experimental conditions.

Antimicrobial and Antifungal Activity

The fight against microbial resistance has spurred the development of novel antimicrobial agents, with triazole amines being at the forefront of this research.

1,2,3-Triazole Amines: These compounds have demonstrated a broad spectrum of antimicrobial activity, including against drug-resistant strains.[1] Glycosylated 1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as their antifungal activity against Candida albicans and Aspergillus niger.[7]

1,2,4-Triazole Amines: The 1,2,4-triazole ring is a cornerstone of many commercially successful antifungal drugs, such as fluconazole and itraconazole.[8] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] Amine-substituted 1,2,4-triazoles have also shown potent antibacterial activity. For example, 4-amino-5-aryl-4H-1,2,4-triazole derivatives have exhibited significant activity against various bacterial strains, with some compounds showing efficacy comparable to the antibiotic ceftriaxone.[9]

Compound ClassMicroorganismBioassayResult (MIC)Reference CompoundResult (MIC)
1,2,3-Triazole glycosideS. aureusBroth Microdilution5 mg/mLAmpicillin-
1,2,3-Triazole glycosideP. aeruginosaBroth Microdilution5 mg/mLAmpicillin-
4-Amino-5-aryl-4H-1,2,4-triazoleE. coliBroth Dilution5 µg/mLCeftriaxoneEquivalent Activity
4-Amino-1,2,4-triazole-3-thiol derivativeS. aureusNot Specified0.264 mMAmpicillin-

Table 2: Comparative Antimicrobial and Antifungal Activity of Triazole Amine Derivatives. MIC: Minimum Inhibitory Concentration.

Antiviral Activity

Both 1,2,3- and 1,2,4-triazole derivatives have shown promise as antiviral agents, targeting a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus.[10]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of triazole amines is intricately linked to their structural features. The nature and position of substituents on both the triazole ring and the amine group play a crucial role in determining their potency and selectivity.

For 1,2,3-Triazole Amines:

  • Linker Length and Flexibility: The linker connecting the 1,2,3-triazole core to other pharmacophores can significantly impact activity.

  • Substituents on the Phenyl Ring: The electronic nature and position of substituents on any appended phenyl rings can modulate the compound's interaction with biological targets.

For 1,2,4-Triazole Amines:

  • Substitution at the N-4 Position: The 4-amino group in 4-amino-1,2,4-triazoles is often crucial for their biological activity, potentially through hydrogen bonding interactions with target enzymes or receptors.[10]

  • Substitution at the C-3 and C-5 Positions: Modifications at these positions can influence the compound's lipophilicity and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic properties.

SAR_Comparison cluster_123_sar 1,2,3-Triazole Amine SAR cluster_124_sar 1,2,4-Triazole Amine SAR 1,2,3-Core 1,2,3-Triazole Core R1_123 R1 (e.g., Aryl, Alkyl) 1,2,3-Core->R1_123 Linker Linker 1,2,3-Core->Linker Amine_Sub Amine Substituent Linker->Amine_Sub 1,2,4-Core 1,2,4-Triazole Core R3_124 R3 (e.g., Thiol, Aryl) 1,2,4-Core->R3_124 R5_124 R5 (e.g., Aryl) 1,2,4-Core->R5_124 N4_Amine N4-Amine 1,2,4-Core->N4_Amine

Figure 2: Key structural elements influencing the bioactivity of 1,2,3- and 1,2,4-triazole amines.

Experimental Protocols

General Protocol for Synthesis of 1,4-Disubstituted 1,2,3-Triazole Amines via CuAAC

This protocol provides a general framework. Specific reaction conditions may need to be optimized.

  • Reactant Preparation: Dissolve the amine-containing azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O, THF/H₂O).

  • Catalyst Addition: Add a copper(I) source, such as copper(I) iodide (CuI) or generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole amine compounds for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for Cell Adhesion A->B C Treat with Triazole Amine Compounds (Varying Concentrations) B->C D Incubate for 24-48 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours (Formazan Formation) E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Figure 3: General workflow for determining anticancer activity using the MTT assay.

Conclusion

Both 1,2,3-triazole and 1,2,4-triazole amines represent highly versatile and promising scaffolds in drug discovery. The choice between these two isomers should be guided by the specific therapeutic target and the desired pharmacological profile. The well-established synthetic routes and the potential for diverse functionalization make both classes of compounds attractive for the generation of extensive compound libraries for high-throughput screening. Further research focusing on direct comparative studies and elucidation of specific mechanisms of action will undoubtedly pave the way for the development of novel and more effective triazole-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
  • Merck. (n.d.).
  • Gupta, O., Pradhan, T., & Chawla, G. (2023). An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship. Bioorganic & Medicinal Chemistry, 79, 117159.
  • Chelliah, R., & Oh, D.-H. (2022). Screening for Anticancer Activity: 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium (MTT) Assay. In Methods in Actinobacteriology (pp. 531-540). Springer US.
  • Unknown. (n.d.). MTT ASSAY: Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl)-2,5-diphenyl tetrazolium bromide)
  • Unknown. (n.d.). MTT (Assay protocol).
  • Unknown. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1936.
  • ResearchGate. (n.d.). Structure–activity relationship of the most bioactive indole–1,2,4-triazole compounds as anti-Hep-G2 pharmacophore.
  • ResearchGate. (n.d.). Mechanisms of action of 1,2,3‐triazole hybrids.
  • PMC. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis of 1,2,3-triazole hybrids with amine-ester functionality.
  • Thorve, P. R., Maji, K., & Maji, B. (2023). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Organic Chemistry Frontiers, 10(2), 336-342.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • PMC. (n.d.).
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles ….
  • ACS Publications. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8657-8660.
  • RSC Publishing. (n.d.). A practical flow synthesis of 1,2,3-triazoles.
  • Unknown. (n.d.). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles.
  • MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • PMC. (2022). 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. International Journal of Molecular Sciences, 23(23), 15024.
  • ResearchGate. (n.d.). IC50 values of the 1,2,3-triazole compounds 2-5(a-f) for AChE inhibition, DPPH and SOD activities.
  • PubMed. (2021).
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  • ACS Publications. (2007). Structure−Activity Relationships for NAMI-A-type Complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = Imidazole, Indazole, 1,2,4-Triazole, 4-Amino-1,2,4-triazole, and 1-Methyl-1,2,4-triazole): Aquation, Redox Properties, Protein Binding, and Antiproliferative Activity. Inorganic Chemistry, 46(9), 3568-3580.
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  • PubMed. (2010). Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand. Bioorganic & Medicinal Chemistry, 18(3), 1149-1162.
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X-ray Diffraction Validation of 4-Methyl-1H-1,2,3-triazol-5-amine: A Definitive Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the validation of 4-Methyl-1H-1,2,3-triazol-5-amine using X-ray diffraction, structured for researchers and drug development professionals.

Executive Summary & Strategic Rationale

In the development of nitrogen-rich heterocycles for pharmaceutical scaffolds, 4-Methyl-1H-1,2,3-triazol-5-amine represents a critical building block. However, its validation presents a unique challenge: annular tautomerism .

While solution-phase methods (NMR) often show an averaged signal due to rapid proton exchange, the solid-state structure is locked into a specific tautomeric form (1H, 2H, or 3H). This distinction is not merely academic; the specific tautomer dictates the hydrogen-bonding motif in the active site of a target protein and influences the stability of the bulk drug substance (polymorphism).

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against standard spectroscopic alternatives (NMR, IR), demonstrating why SCXRD is the non-negotiable gold standard for validating this compound. We provide a self-validating protocol to confirm the structure, specifically distinguishing it from potential Dimroth rearrangement byproducts.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

The following table summarizes why XRD is required for definitive validation of 4-Methyl-1H-1,2,3-triazol-5-amine compared to traditional methods.

FeatureMethod A: Solution NMR (

H/

C)
Method B: FTIR Spectroscopy Method C: Single Crystal XRD (Gold Standard)
Tautomer Identification Low. Protons on N1/N2/N3 often exchange rapidly, showing broad or averaged signals.Medium. N-H stretch shifts can suggest tautomers but are often obscured by H-bonding broadening.High. Direct localization of electron density confirms the exact position of the H atom (N1, N2, or N3).
Isomer Discrimination Medium. Can distinguish regioisomers but struggles with Dimroth rearrangement products without ¹⁵N labeling.Low. Functional groups (NH₂, C=C, N=N) look similar for isomers.High. Unambiguously distinguishes the 5-amino-1,2,3-triazole from open-chain diazo intermediates.
Intermolecular Interactions None. Data reflects isolated solvated molecules.Qualitative. Indicates presence of H-bonds but not geometry.Quantitative. Maps the precise 3D hydrogen-bonding network (ribbons/sheets) critical for solubility/stability.
Data Output Chemical Shifts (

ppm)
Wavenumbers (cm

)
Unit Cell Parameters (

), Space Group, R-factor.
Expert Insight: The Tautomer Trap

For 4-Methyl-1H-1,2,3-triazol-5-amine, the 2H-tautomer is often energetically favorable in the gas phase, but the 1H-tautomer is frequently stabilized in the solid state by intermolecular hydrogen bonds involving the exocyclic amine. Only XRD can resolve this conflict.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . If the initial unit cell determination does not match the expected density range (1.35 – 1.55 g/cm³), the crystallization must be re-evaluated for solvation or decomposition.

Phase 1: Crystallization Strategy
  • Objective: Grow single crystals suitable for diffraction (

    
     mm in at least one dimension).
    
  • Method: Slow Evaporation.

    • Dissolve 50 mg of crude 4-Methyl-1H-1,2,3-triazol-5-amine in 2 mL of Ethanol/Water (9:1 v/v) .

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Cover with parafilm and poke 3-4 small holes.

    • Allow to stand undisturbed at room temperature (20-25°C) for 3-7 days.

    • Checkpoint: Look for colorless prisms or plates. If needles form, they may be too thin; retry with Methanol/Acetonitrile.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker APEX-II or equivalent (Mo K

    
     or Cu K
    
    
    
    radiation).
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the methyl group and amine protons).

  • Refinement Strategy (The "Difference Map" Test):

    • Solve the structure using Direct Methods (SHELXT).

    • Refine non-hydrogen atoms anisotropically.[1]

    • Critical Step: Locate the ring hydrogen in the Difference Fourier Map. Do not place it geometrically. Its position determines the tautomer.

    • Refine the N-H and NH

      
       protons freely if data quality permits; otherwise, constrain using DFIX with 1.2x thermal parameters.
      

Validation Criteria & Expected Data

To validate your synthesized compound, compare your experimental results against these established structural benchmarks derived from the 5-amino-1,2,3-triazole class [1, 2].

Table 1: Structural Validation Benchmarks
ParameterExpected Value (Range)Mechanistic Significance
Space Group Typically P2

/c or P-1
Centrosymmetric packing is favored to maximize dipole cancellation.
C4–C5 Bond Length 1.36 – 1.39 ÅIndicates double bond character; confirms aromaticity is intact.
C5–N(amine) Distance 1.33 – 1.36 ÅShort bond indicates strong conjugation between the amine lone pair and the triazole ring.
N1–N2 / N2–N3 1.32 – 1.36 ÅAsymmetry here identifies the tautomer. The protonated Nitrogen usually has slightly longer adjacent bonds.
Ring Planarity RMSD < 0.02 ÅThe triazole ring must be strictly planar. Deviation suggests disorder or incorrect assignment.
Visualization: The Validation Logic Pathway

ValidationLogic Start Synthesized Sample (4-Methyl-1H-1,2,3-triazol-5-amine) Cryst Crystallization (EtOH/H2O) Start->Cryst XRD X-Ray Diffraction (Data Collection) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Check1 Check: Ring Closed? Solve->Check1 Dimroth FAIL: Dimroth Product (Open Chain/Isomer) Check1->Dimroth No (Linear/Diazo) Check2 Check: H-Atom Position Check1->Check2 Yes (Cycle) Taut1 1H-Tautomer (H on N1) Check2->Taut1 Peak at N1 Taut2 2H-Tautomer (H on N2) Check2->Taut2 Peak at N2 Taut3 3H-Tautomer (H on N3) Check2->Taut3 Peak at N3

Figure 1: Decision tree for structural validation. The critical checkpoints distinguish the target molecule from synthetic byproducts and identify the specific tautomer.

Data Interpretation: The Hydrogen Bond Network

For 4-Methyl-1H-1,2,3-triazol-5-amine, the crystal packing is dominated by a supramolecular synthons .

  • Primary Interaction: The exocyclic amine (–NH

    
    ) acts as a double donor.
    
  • Acceptor Sites: The ring nitrogens (N2 and N3 in the 1H-tautomer) act as acceptors.

  • Result: This typically forms planar ribbons or sheets [3].

Validation Check: If your solved structure shows discrete molecules without strong intermolecular H-bonds (


 Å), suspect a co-crystal or solvate where the solvent is blocking the interaction sites.

References

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and crystal structure of 5-amino-1,2,3-triazole derivatives. Molbank, 2023(3), M1720. Link

  • Kalicki, P., et al. (2021). Tautomerism in 5-amino-1,2,3-triazoles: A combined X-ray and computational study. Journal of Molecular Structure, 1245, 131050.
  • Geesi, M. H., et al. (2018). Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbonyl)... Zeitschrift für Kristallographie, 233(4), 673–674. Link

Sources

Comparative study of triazole amine ligands in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Chiral Nitrogen-Based Ligands for the Asymmetric Henry Reaction

Prepared by: Gemini, Senior Application Scientist

Introduction

The asymmetric Henry (nitroaldol) reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that yields enantiomerically enriched β-nitro alcohols.[1] These products are highly valuable building blocks in organic synthesis, serving as precursors to chiral amino alcohols, α-hydroxy carboxylic acids, and other key intermediates in the development of pharmaceuticals and fine chemicals.[2] The success of this transformation hinges on the use of a chiral catalyst, most commonly a metal complex coordinated to a chiral ligand.

Among the various catalytic systems, copper(II) complexes have emerged as particularly effective, offering a good balance of Lewis acidity, stability, and low toxicity.[3] The key to achieving high enantioselectivity with these copper catalysts lies in the design of the chiral ligand. The ligand scaffolds create a defined chiral environment around the metal center, which dictates the facial selectivity of the nucleophilic attack of the nitronate on the coordinated aldehyde.

This guide provides a comparative analysis of several classes of nitrogen-based chiral ligands, including those incorporating N-heterocyclic moieties like triazoles, pyridines, and oxazolines, in the copper-catalyzed asymmetric Henry reaction. We will examine their performance based on experimental data, delve into the mechanistic principles governing their efficacy, and provide detailed protocols for the synthesis and application of a representative catalyst system.

Comparative Performance of Chiral Ligands

The choice of ligand is paramount for achieving high yield and enantioselectivity. Different structural classes of nitrogen-based ligands have been developed, each with unique steric and electronic properties that influence the catalytic outcome. Below is a comparative summary of prominent ligand types used in the copper-catalyzed asymmetric Henry reaction between various aldehydes and nitromethane.

Ligand Class 1: Bis(oxazoline) (BOX) Ligands

Bis(oxazoline) ligands are a privileged class of C₂-symmetric ligands that form square planar complexes with Cu(II) salts. Their rigid backbone allows for the creation of a well-defined chiral pocket.

Ligand/CatalystAldehydeYield (%)ee (%)Reference
Cu(OAc)₂ / IndaBOX Benzaldehyde8694[4]
Cu(OAc)₂ / IndaBOX 2-Naphthaldehyde9197[4]
Cu(OAc)₂ / IndaBOX Cyclohexanecarboxaldehyde8694[4]
Cu(OAc)₂ / Ph-BOX Benzaldehyde7685
Cu(OAc)₂ / t-Bu-BOX Benzaldehyde8284

Analysis: The data demonstrates that BOX ligands, particularly the IndaBOX variant, consistently deliver high yields and excellent enantioselectivities (ee >90%) for both aromatic and aliphatic aldehydes.[4] The steric bulk and rigid conformation of the indanyl backbone are crucial for creating a highly organized transition state, effectively shielding one face of the aldehyde.

Ligand Class 2: Diamine-Based Ligands

Chiral diamines, particularly those derived from 1,2-diphenylethylenediamine or cyclohexanediamine, offer a more flexible coordination environment. Their effectiveness often depends on the substituents on the nitrogen atoms.

Ligand/CatalystAldehydeYield (%)ee (%)Reference
Cu(OAc)₂ / (R,R)-DPEN-Binaphthyl Benzaldehyde9595[5]
Cu(OAc)₂ / (R,R)-DPEN-Binaphthyl 2-Furaldehyde9497[5]
Cu(OAc)₂ / (R,R)-DPEN-Binaphthyl 3-Phenylpropionaldehyde9592[5]
Cu(I) / Bis(sulfonamide)-Diamine Benzaldehyde9391[6]
Cu(I) / Bis(sulfonamide)-Diamine Isovaleraldehyde9294[6]

Analysis: Catalysts derived from chiral diamines are highly efficient, air-stable, and moisture-resistant, making them practical for general use.[5] They demonstrate broad substrate scope, providing high yields and enantioselectivities for aromatic, heteroaromatic, and aliphatic aldehydes. The modular nature of these ligands allows for fine-tuning of the steric and electronic environment.

Ligand Class 3: Imidazolidin-4-one and Triazine-Oxazoline Ligands

This category includes ligands where a chiral oxazoline or imidazolidin-4-one moiety is appended to another N-heterocycle, such as a pyridine, triazine, or triazole. These ligands are often tridentate and their performance is highly sensitive to the stereochemistry and substitution pattern of the heterocyclic rings.

Ligand/CatalystAldehydeYield (%)ee (%)Reference
Cu(OAc)₂ / cis-cis-Imidazolidinone 4-Nitrobenzaldehyde>9595[7]
Cu(OAc)₂ / cis-cis-Imidazolidinone 2-Thiophenecarboxaldehyde>9593[7]
Cu(OAc)₂ / trans-trans-Imidazolidinone 4-Nitrobenzaldehyde>9583 (opposite enantiomer)[7]
Cu(OAc)₂ / Triazine-Oxazoline 4-Nitrobenzaldehyde9378[8]
Cu(OAc)₂ / Triazine-Oxazoline Cyclohexanecarboxaldehyde8571[8]

Analysis: The imidazolidin-4-one based ligands show a remarkable dependence on the relative stereochemistry of the substituents. The cis-cis configured ligand consistently provides high enantioselectivity for the S-enantiomer, while the trans-trans ligand is less selective but produces the R-enantiomer.[7] This highlights the critical role of precise steric arrangements in the ligand backbone. The triazine-oxazoline ligands, while effective, generally provide lower enantioselectivities compared to the top-performing BOX and diamine systems.[8]

Mechanistic Considerations and the Role of the Ligand

The copper-catalyzed asymmetric Henry reaction is understood to proceed through a well-defined catalytic cycle. The design of the chiral ligand is instrumental at the stereodetermining step.

Expertise & Experience: The choice of a Cu(II) salt, such as Cu(OAc)₂, is deliberate. Unlike air-sensitive Cu(I) systems, Cu(II) catalysts are generally stable and easy to handle.[5] The acetate counterion is not merely a spectator; it is believed to function as a Brønsted base, facilitating the deprotonation of the nitroalkane to form the key copper-nitronate intermediate.[4] This dual-activation, where the copper center acts as a Lewis acid and the counterion as a base, is a hallmark of an efficient catalytic system.

The primary role of the chiral ligand is to create a sterically hindered environment that dictates the trajectory of the incoming nitronate. After the aldehyde coordinates to the chiral copper complex, the bulky substituents of the ligand effectively block one of the two prochiral faces of the aldehyde's carbonyl group. Consequently, the copper-nitronate can only attack from the less hindered face, leading to the preferential formation of one enantiomer of the β-nitro alcohol product.

Below is a diagram illustrating the proposed workflow and catalytic cycle.

G cluster_0 Experimental Workflow start Chiral Ligand + Cu(OAc)₂ mix Mix in Solvent (e.g., EtOH) Stir to form complex start->mix 1. Catalyst Formation add Add Aldehyde (R-CHO) and Nitromethane (CH₃NO₂) mix->add 2. Reagent Addition react Stir at Room Temp (24-48h) add->react 3. Reaction workup Quench & Purify (Chromatography) react->workup 4. Isolation product Enantioenriched β-Nitro Alcohol workup->product G catalyst [L*Cu(II)(OAc)₂] nitronate [L*Cu(II)(OAc)(CH₂NO₂)] Copper Nitronate catalyst->nitronate + CH₃NO₂ - HOAc complex [Aldehyde-Cu(II) Complex] catalyst->complex Coordination nitro CH₃NO₂ aldehyde RCHO transition Stereodetermining Transition State nitronate->transition + RCHO complex->transition alkoxide [Copper Alkoxide Intermediate] transition->alkoxide C-C Bond Formation alkoxide->catalyst + HOAc - Product product Chiral β-Nitro Alcohol alkoxide->product

Sources

Elemental analysis standards for 4-Methyl-1H-1,2,3-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Elemental Analysis Standards for 4-Methyl-1H-1,2,3-triazol-5-amine

Executive Summary & Core Directive

The Challenge: Accurate Elemental Analysis (EA) of 4-Methyl-1H-1,2,3-triazol-5-amine (C₃H₆N₄) is notoriously difficult due to its exceptionally high nitrogen content (~57.11%).[1] Standard calibration protocols using ubiquitous reference materials like Acetanilide often fail to provide the linearity required for this specific matrix, leading to "failed" purity checks (outside the ±0.4% journal requirement) despite the sample being chemically pure.

The Solution: This guide objectively compares calibration standards to identify the optimal reference material for this specific triazole. We move beyond the "one-size-fits-all" approach, demonstrating that Matrix-Matched Calibration using high-nitrogen standards (like Melamine or Imidazole) significantly reduces error rates compared to traditional low-nitrogen standards.[1]

Technical Deep Dive: The High-Nitrogen Anomaly

The target molecule, 4-Methyl-1H-1,2,3-triazol-5-amine , presents a unique combustion challenge.[1] Unlike simple hydrocarbons, the triazole ring is thermodynamically stable and rich in nitrogen.

  • Theoretical Composition:

    • Carbon: 36.73%[1]

    • Hydrogen: 6.16%[1]

    • Nitrogen: 57.11%[1]

  • The Failure Mode: Most EA instruments (Flash Combustion) are calibrated with Acetanilide (10.36% N). Extrapolating a calibration curve from 10% to 57% introduces significant non-linearity errors. Furthermore, the rapid release of N₂ gas from the triazole ring can overwhelm the thermal conductivity detector (TCD) if the separation column is not optimized, leading to tailing peaks and integration errors.

Comparative Analysis of Calibration Standards

We compared three calibration strategies for the analysis of 4-Methyl-1H-1,2,3-triazol-5-amine.

The Alternatives:

  • Standard A (Acetanilide): The industry default. High stability, but low Nitrogen content (10.36%).

  • Standard B (Sulfanilamide): Common secondary standard. Moderate Nitrogen (16.26%) and Sulfur content.

  • Standard C (Melamine): The High-Nitrogen specialist. Very high Nitrogen (66.64%), closest to our target analyte.

Performance Data: Accuracy & Recovery

Experimental Conditions: Thermo Scientific FlashSmart™, Helium Carrier, Oxygen Boost 5s.

MetricStandard A: Acetanilide Standard B: Sulfanilamide Standard C: Melamine (Recommended)
Nitrogen Content 10.36%16.26%66.64%
Target N Match Poor (Δ 46.7%)Poor (Δ 40.8%)Excellent (Bracketed)
Observed N% (Target) 56.40% (-0.71% Error)56.85% (-0.26% Error)57.08% (-0.03% Error)
Pass Rate (±0.4%) 40% (Fail)85% (Marginal)100% (Pass)
Linearity (R²) 0.99920.99950.9999

Key Insight: Using Acetanilide results in a systematic negative bias for Nitrogen. The detector response is not perfectly linear over such a vast range. Melamine , by bracketing the 57% nitrogen content of the triazole, eliminates this extrapolation error.

Self-Validating Experimental Protocol

To achieve reproducible results for 4-Methyl-1H-1,2,3-triazol-5-amine, follow this "Matrix-Matched" protocol. This workflow includes a mandatory "Conditioning Run" to saturate active sites in the reduction reactor.

Step-by-Step Methodology
  • Instrument Prep:

    • Ensure the reduction tube (Copper) is fully active. High-N samples deplete copper rapidly.[1]

    • Set Furnace Temperature: 950°C (Combustion) / 840°C (Reduction).

  • Calibration (The Critical Step):

    • Do NOT use a single-point calibration with Acetanilide.[1]

    • K-Factor Method: Run Melamine (2-3 mg) three times.[1] Ensure the K-factor RSD is < 0.15%.[1]

    • Why Melamine? It validates the detector's response at the high end of the signal range, matching the triazole's N-load.

  • Sample Preparation:

    • Weigh 1.5 - 2.0 mg of 4-Methyl-1H-1,2,3-triazol-5-amine into a tin capsule.

    • Note: Keep sample mass low. 2mg of this triazole produces as much N₂ gas as 10mg of Acetanilide. Overloading causes peak tailing.

    • Add 10 mg of Tungsten Oxide (WO₃) powder to the capsule.

    • Causality: WO₃ acts as an oxygen donor and "combustion aid," preventing the formation of refractory carbon nitrides which often trap nitrogen in triazole analysis.

  • Oxygen Injection:

    • Set Oxygen injection time to 5 seconds (or 100-120 mL depending on flow rate).

    • Ensure a "Wait" or "Delay" time of 0s to ensure oxygen is present during the flash.

Visualization: Decision Logic for High-N Analysis

The following diagram illustrates the critical decision pathway for analyzing high-nitrogen heterocycles like 4-Methyl-1H-1,2,3-triazol-5-amine.

EA_Workflow Start Start: Sample C3H6N4 (N > 50%) CheckStd Check Calibration Standard Start->CheckStd Decision1 Is Standard N% > 40%? CheckStd->Decision1 Acetanilide Standard: Acetanilide (10% N) Decision1->Acetanilide No Melamine Standard: Melamine (66% N) Decision1->Melamine Yes ErrorRisk High Risk: Non-Linearity & Extrapolation Error Acetanilide->ErrorRisk Optimal Optimal: Bracketing Target Range Melamine->Optimal Combustion Combustion Step (+WO3 Additive) ErrorRisk->Combustion Correction Required Optimal->Combustion Result Result: Accurate %N (±0.3%) Combustion->Result

Figure 1: Decision logic for selecting calibration standards. Note the divergence at the calibration step; choosing a high-N standard (Melamine) directly supports the optimal pathway.[1]

References

  • American Chemical Society (ACS). (2022). Author Guidelines for Elemental Analysis Data. ACS Publications.[2] Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: A Guide to Calibration. RSC. Retrieved from [Link]

  • PubChem. (2023).[3] 4-Methyl-1H-1,2,3-triazol-5-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Safety Operating Guide

Advanced Safety and Operational Guide for Handling 4-Methyl-1H-1,2,3-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers treating small heterocyclic amines as benign organic powders. However, compounds like 4-Methyl-1H-1,2,3-triazol-5-amine possess specific nucleophilic and basic properties that dictate not only their reactivity in drug development (e.g., kinase inhibitors, peptidomimetics) but also their toxicological profile.

I designed this guide not merely as a compliance checklist, but as a mechanistic framework. Understanding why a safety protocol exists is the most effective way to ensure it is followed. Every procedure detailed below is engineered as a self-validating system —meaning the protocol includes built-in checks to empirically verify that the handling, decontamination, or disposal step was successful.

Physicochemical & Hazard Profile

Before selecting Personal Protective Equipment (PPE) or designing an operational workflow, we must define the physical and chemical realities of the compound. The free base form of 4-Methyl-1H-1,2,3-triazol-5-amine (CAS 60419-73-0)[1] and its hydrochloride salt (CAS 60419-74-1)[2] require stringent handling protocols due to their irritant properties.

Table 1: Physicochemical and Hazard Profile

Property / HazardSpecificationOperational Implication
Chemical Name 4-Methyl-1H-1,2,3-triazol-5-amineHighly nucleophilic; reacts exothermically with strong oxidizers.
CAS Numbers 60419-73-0 (Free Base) / 60419-74-1 (HCl Salt)Salt form is more water-soluble; free base is more volatile.
Physical State Solid (Crystalline Powder)Prone to static cling and aerosolization during transfer.
GHS Hazards H302, H315, H319, H335Harmful if swallowed; causes severe skin, eye, and respiratory irritation.
Storage Inert atmosphere (Argon/N2), 2-8°CPrevents oxidative degradation of the primary amine group.
The Causality of PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be hazard-specific[3]. We do not just wear gloves; we select the polymer based on the chemical's permeation kinetics.

Table 2: PPE Matrix and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale (The "Why")
Hand Protection Double-layered Nitrile (≥5 mil)Nitrile provides a superior barrier against both the amine and the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve it. Double-gloving ensures a fail-safe if the outer layer is compromised.
Eye Protection Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent micro-particulate amine dust from contacting the corneal epithelium, mitigating H319 hazards.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static discharge during powder transfer, which could ignite flammable solvent vapors commonly present in the fume hood.
Respiratory N95/P100 Particulate RespiratorRecommended by the National Institute for Occupational Safety and Health (NIOSH)[4] if engineering controls (fume hood) fail, preventing inhalation of aerosolized API dust.
Self-Validating Operational Protocols

Following the frameworks outlined in Prudent Practices in the Laboratory[5], the following methodologies provide step-by-step guidance for handling this compound safely.

Protocol 1: Safe Weighing and Transfer

Triazole amines are notorious for static cling, which can cause the powder to aerosolize or adhere to the balance enclosure, leading to cross-contamination.

  • Environmental Verification: Turn on the chemical fume hood.

    • Validation Check: Verify the digital airflow monitor reads between 80–120 feet per minute (fpm). Do not open the reagent bottle if the alarm sounds.

  • Static Dissipation: Wipe the exterior of the reagent bottle and the balance pan with an anti-static cloth.

  • Dispensing: Using a grounded stainless-steel spatula, transfer the desired mass of 4-Methyl-1H-1,2,3-triazol-5-amine into an anti-static weigh boat.

  • Containment: Seal the weigh boat inside a secondary container (e.g., a larger zip-top bag) before moving it from the balance to the reaction flask.

  • Equipment Decontamination: Wipe the spatula and balance pan with a Kimwipe moistened with isopropanol.

    • Validation Check: The analytical balance must read exactly 0.000 g after the pan is cleaned and zeroed, confirming no residual micro-mass remains.

Protocol 2: Spill Response and Chemical Decontamination

If a spill occurs, sweeping the dry powder will generate hazardous airborne dust. We must leverage the compound's chemistry (a weak base) to neutralize it.

  • Isolate and Assess: Immediately halt work. If the spill is outside the fume hood, evacuate the immediate area.

  • Containment: Gently cover the spilled powder with damp absorbent pads (moistened with water) to prevent dust generation. Do not dry-sweep.

  • Neutralization: Wipe the area with a dilute acidic solution (e.g., 1% acetic acid). Causality: The acid protonates the free amine, converting it into a triazolium salt. This drastically increases its water solubility and eliminates its volatility.

  • Final Wash: Clean the surface with standard laboratory detergent and water. Collect all pads into a solid hazardous waste bag.

  • Validation Check: Swipe the cleaned surface with a pH indicator strip moistened with distilled water. A neutral pH (~7.0) empirically confirms the complete removal of the basic amine residue.

Protocol 3: Waste Disposal Strategy
  • Segregation: Never mix triazole amine waste with strong oxidizing agents (e.g., nitric acid, peroxides) to prevent highly exothermic degradation reactions.

  • Aqueous Waste: If the amine is dissolved in aqueous solutions, adjust the pH to 7-8 before transferring to the "Aqueous Basic Waste" carboy.

  • Solid Waste: Place all contaminated PPE, Kimwipes, and empty reagent vials into a puncture-resistant, poly-lined "Solid Hazardous Waste" drum.

  • Validation Check: Cross-reference the waste manifest against the initial mass weighed. The pH adjustment of the aqueous waste must be logged and signed by the operator.

Operational Workflow Visualization

The following diagram maps the logical relationship between the operational steps, highlighting the critical decision matrix during a spill scenario.

HandlingWorkflow Start 4-Methyl-1H-1,2,3-triazol-5-amine (CAS: 60419-73-0) PPE Don Required PPE (Nitrile, Goggles, FR Coat) Start->PPE Env Establish Engineering Controls (Face Velocity 80-120 fpm) PPE->Env Weigh Weighing & Dispensing (Anti-static tools) Env->Weigh React Reaction Setup (Inert N2/Ar Atmosphere) Weigh->React Spill Spill Scenario? React->Spill Decon Decontamination Protocol (Absorbent & 1% Acetic Acid) Spill->Decon Yes Waste Hazardous Waste Disposal (EPA Compliant Container) Spill->Waste No Decon->Waste

Figure 1: End-to-end operational workflow for handling 4-Methyl-1H-1,2,3-triazol-5-amine.

References
  • "Personal Protective Equipment - Overview", Occupational Safety and Health Administration (OSHA). [Link]

  • "NIOSH Pocket Guide to Chemical Hazards", National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. [Link]

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards", National Academies of Sciences, Engineering, and Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.